Decarestrictin A1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1S,3R,7S,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+/t6-,7-,8-,9+/m1/s1 |
InChI Key |
JCWPVPJYCLLPQL-CXPMVJJISA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](O2)/C=C/[C@H](CC(=O)O1)O |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Decarestrictin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin A1, a member of the decarestrictin family of natural products, has emerged as a molecule of significant interest within the scientific community due to its potent biological activities. Isolated from fungi of the Penicillium genus, decarestrictins are recognized for their inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the associated signaling pathway, quantitative inhibitory data, and the experimental methodologies employed for these discoveries.
Core Mechanism of Action: Inhibition of Cholesterol Biosynthesis
The primary mechanism of action of this compound is the inhibition of the cholesterol biosynthesis pathway. This intricate and vital metabolic cascade is responsible for the de novo synthesis of cholesterol, a crucial component of cell membranes and a precursor for steroid hormones and bile acids.
Molecular Target: Squalene Synthase
Current scientific understanding points to squalene synthase (SQS) as the direct molecular target of this compound. Squalene synthase catalyzes the first committed step in sterol biosynthesis, a reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this critical enzyme, this compound effectively halts the downstream production of cholesterol.
Signaling Pathway and Downstream Effects
The inhibition of squalene synthase by this compound initiates a cascade of downstream cellular effects. A reduction in the intracellular pool of cholesterol triggers a compensatory response mediated by the Sterol Regulatory Element-Binding Proteins (SREBPs).
Below is a diagram illustrating the signaling pathway affected by this compound:
Quantitative Data on Inhibitory Activity
The potency of this compound as an inhibitor of cholesterol biosynthesis has been quantified through in vitro enzymatic assays. The following table summarizes the available data.
| Compound | Target Enzyme | Assay System | IC50 Value |
| This compound | Squalene Synthase | Rat liver microsomes | 7.8 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The elucidation of the mechanism of action of this compound has been made possible through a series of key experiments. The detailed methodologies for these experiments are outlined below.
Squalene Synthase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of squalene synthase.
Methodology:
-
Preparation of Microsomes: Liver microsomes from male Sprague-Dawley rats are prepared by differential centrifugation. The liver is homogenized in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail. The homogenate is centrifuged at low speed to remove nuclei and cell debris, followed by a high-speed centrifugation to pellet the microsomes. The microsomal pellet is then resuspended in a suitable buffer.
-
Enzyme Assay: The assay is conducted in a reaction mixture containing the rat liver microsomes, [¹⁴C]-farnesyl pyrophosphate as the substrate, NADPH, and varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified period (e.g., 30 minutes).
-
Extraction and Quantification: The reaction is stopped, and the lipids, including the formed [¹⁴C]-squalene, are extracted using an organic solvent system (e.g., chloroform/methanol). The organic phase is separated, evaporated to dryness, and the residue is redissolved in a small volume of solvent.
-
Analysis: The amount of [¹⁴C]-squalene is quantified using thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the workflow for the squalene synthase inhibition assay.
Conclusion
This compound exerts its biological effect by directly inhibiting squalene synthase, a pivotal enzyme in the cholesterol biosynthesis pathway. This targeted inhibition leads to a reduction in cholesterol production and triggers a cellular response to increase cholesterol uptake. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to further explore the therapeutic potential of this compound and its analogues. The precise mechanism of action makes it an attractive candidate for the development of novel hypocholesterolemic agents.
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Decarestrictin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin A1, a member of the decarestrictine family of secondary metabolites, has garnered significant interest for its potent inhibitory effects on cholesterol biosynthesis. Produced by the filamentous fungus Penicillium simplicissimum, this ten-membered lactone holds promise for the development of novel therapeutic agents. Understanding the intricate biosynthetic pathway of this compound is paramount for its targeted production, derivatization, and the engineering of novel analogs with enhanced pharmacological properties. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, from its polyketide origins to the key enzymatic transformations. While the complete biosynthetic gene cluster (BGC) has not yet been experimentally fully characterized, this guide synthesizes the available genomic and biochemical data to present a putative pathway and highlights areas for future research.
The Polyketide Origin of the Decarestrictin Backbone
Early biosynthetic studies involving isotopic labeling experiments have firmly established that the decarestrictines, including this compound, are of polyketide origin.[1] Feeding experiments with ¹³C-labeled acetate and malonate precursors demonstrated their incorporation into the characteristic ten-carbon backbone, confirming its synthesis via the polyketide pathway.[1] The core structure is derived from a pentaketide precursor, assembled by a Polyketide Synthase (PKS).
Putative Biosynthetic Pathway of this compound
While the specific biosynthetic gene cluster (BGC) for this compound in Penicillium simplicissimum has not been definitively identified and experimentally verified, analysis of the available genome sequence of Penicillium simplicissimum A4 allows for the construction of a putative pathway.[2] The biosynthesis is proposed to be initiated by a highly reducing Type I Polyketide Synthase (HR-PKS).
The proposed biosynthetic steps are as follows:
-
Pentaketide Synthesis: An HR-PKS catalyzes the iterative condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units to assemble a linear pentaketide chain. The PKS likely contains domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER) to produce a saturated polyketide chain.
-
Reductive Tailoring: Following the initial synthesis, the polyketide chain undergoes a series of post-PKS modifications, including hydroxylations at specific positions, catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases and reductases.
-
Lactonization: The final step in the formation of the decarestrictin core is the cyclization of the linear polyketide chain to form the characteristic ten-membered lactone ring, a reaction likely catalyzed by a thioesterase (TE) domain at the terminus of the PKS or a separate enzyme.
The following diagram illustrates the proposed biosynthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet available in the public domain. However, based on standard methodologies for the investigation of fungal secondary metabolite biosynthesis, the following experimental workflows can be proposed.
Gene Cluster Identification and Verification Workflow
The identification and verification of the this compound BGC would involve a combination of bioinformatics and molecular biology techniques.
1. Genome Mining for the Putative BGC:
-
The genome of a this compound-producing strain of P. simplicissimum would be sequenced.
-
Bioinformatic tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) would be used to predict BGCs.
-
Putative PKS genes would be identified and the surrounding genomic regions analyzed for genes encoding tailoring enzymes consistent with the structure of this compound.
2. Targeted Gene Disruption:
-
To confirm the involvement of a candidate BGC, key genes such as the PKS gene would be targeted for disruption using CRISPR/Cas9-mediated gene editing.
-
The resulting mutant strains would be cultivated and their metabolic profiles compared to the wild-type strain.
3. Metabolite Analysis:
-
Culture extracts from wild-type and mutant strains would be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The absence of this compound production in the knockout mutant would confirm the role of the disrupted gene in its biosynthesis.
Quantitative Data
As of the current date, there is a notable absence of publicly available quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (Km, kcat), precursor uptake rates, and product yields from fermentation. The following table highlights the types of quantitative data that are crucial for a comprehensive understanding and optimization of this compound production.
| Parameter | Description | Significance |
| PKS Activity | Michaelis-Menten kinetics (Km, Vmax) for acetyl-CoA and malonyl-CoA. | Determines the efficiency of the core polyketide synthesis. |
| Tailoring Enzyme Kinetics | Kinetic parameters for hydroxylases and reductases. | Provides insight into the rate-limiting steps of post-PKS modifications. |
| Precursor Supply | Intracellular concentrations of acetyl-CoA and malonyl-CoA. | Crucial for metabolic engineering efforts to enhance precursor pools. |
| Product Titer | Concentration of this compound (mg/L) in fermentation broth. | A key metric for optimizing fermentation conditions and strain improvement. |
| Gene Expression Levels | Transcript levels (e.g., via qRT-PCR) of BGC genes under different conditions. | Correlates gene expression with metabolite production. |
Conclusion and Future Perspectives
The biosynthesis of this compound presents a fascinating example of fungal polyketide metabolism. While the polyketide origin has been established, the definitive identification and characterization of the complete biosynthetic gene cluster and the associated enzymes remain a significant gap in our knowledge. The availability of the P. simplicissimum genome sequence provides a critical resource for future research aimed at elucidating this pathway.[2] Future efforts should focus on the functional characterization of the putative BGC through targeted gene knockouts and heterologous expression of the pathway. Furthermore, detailed biochemical assays of the individual enzymes will be essential to unravel the precise catalytic mechanisms and kinetics. A complete understanding of the this compound biosynthetic pathway will not only pave the way for the overproduction of this valuable compound but also enable the combinatorial biosynthesis of novel derivatives with potentially improved therapeutic properties.
References
Decarestrictin A1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin A1 is a naturally occurring polyketide macrolide produced by certain species of the Penicillium fungus.[1] As a member of the decarestrictin family, it has garnered scientific interest primarily for its inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to support further research and drug development efforts in the field of metabolic disease.
Chemical Structure and Properties
This compound is classified as an organoheterocyclic compound, specifically an oxocin, and is biosynthesized via the polyketide pathway.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | (1S,3R,7S,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [2][3] |
| Molecular Weight | 198.22 g/mol | [2][3] |
| CAS Number | 127393-90-2 | [2][3][4] |
| Canonical SMILES | C[C@@H]1C[C@@H]2O[C@@H]2/C=C/--INVALID-LINK--CC(=O)O1 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| LogP (AlogP) | 0.40 | [1] |
| Topological Polar Surface Area | 59.06 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
| Lipinski's Rule of Five | No violations | [1] |
Spectroscopic Data
-
¹H-NMR and ¹³C-NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra would be complex, showing characteristic signals for the methyl, methylene, and methine protons and carbons within the macrolide ring and its substituents. The presence of the double bond and the epoxide ring would be confirmed by specific chemical shifts and coupling constants.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of C₁₀H₁₄O₄. Fragmentation patterns would provide further evidence for the proposed structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O bonds of the ether and epoxide functionalities.
Biological Activity: Inhibition of Cholesterol Biosynthesis
This compound is primarily recognized for its role as an inhibitor of cholesterol biosynthesis.[2] This biological activity is of significant interest for the development of new therapeutic agents to manage hypercholesterolemia.
Mechanism of Action
The primary mechanism of action of this compound is believed to be the inhibition of a key enzyme in the cholesterol biosynthesis pathway. While the specific target has not been definitively elucidated in publicly available literature, compounds of this nature often target HMG-CoA reductase, the rate-limiting enzyme in this pathway. Inhibition of HMG-CoA reductase leads to a reduction in the endogenous synthesis of cholesterol.
Signaling Pathway
The inhibition of cholesterol synthesis by compounds like this compound can have downstream effects on cellular signaling pathways that regulate lipid metabolism. A key pathway involved is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. Under conditions of low intracellular cholesterol, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol and fatty acid synthesis. By inhibiting cholesterol synthesis, this compound may indirectly influence the activity of the SREBP pathway, although direct evidence for this is not yet available.
Caption: Putative mechanism of this compound in cholesterol biosynthesis.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices for natural product chemistry and pharmacology.
Isolation and Purification of this compound from Penicillium sp.
A generalized workflow for the isolation and purification of this compound from a fungal culture is presented below.
Caption: General workflow for the isolation of this compound.
-
Fermentation: Penicillium sp. is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Characterization
The purified this compound is then subjected to spectroscopic analysis for structural confirmation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons.
-
Mass Spectrometry: High-resolution mass spectra are obtained using techniques like ESI-MS or EI-MS to determine the exact mass and molecular formula.
-
Infrared Spectroscopy: An IR spectrum is recorded using an FTIR spectrometer to identify the functional groups present in the molecule.
In Vitro Assay for Inhibition of Cholesterol Biosynthesis
A common method to assess the inhibitory activity of compounds on cholesterol synthesis is to use a cell-based assay with radiolabeled precursors.
-
Cell Culture: A suitable cell line, such as HepG2 (a human liver cancer cell line), is cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period.
-
Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, is added to the culture medium.
-
Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted.
-
Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits cholesterol synthesis by 50%) is calculated from the dose-response curve.
Conclusion
This compound represents a promising natural product with potential applications in the management of hypercholesterolemia. Its unique chemical structure and inhibitory effect on cholesterol biosynthesis warrant further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, along with generalized experimental approaches to aid researchers in their future studies. More detailed investigations into its specific molecular target, mechanism of action, and in vivo efficacy are necessary to fully elucidate its therapeutic potential.
References
- 1. Multiple inhibitory effects of garlic extracts on cholesterol biosynthesis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of in vitro cholesterol synthesis by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and partial characterization of a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Decarestrictin A1 Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin A1 is a member of the decarestrictine family, a group of ten-membered lactones with significant biological activities, including the inhibition of cholesterol biosynthesis. These compounds are of considerable interest to the pharmaceutical industry for the development of new therapeutic agents. This technical guide provides an in-depth overview of the microorganisms known to produce this compound, their fermentation, and the analytical methods for its characterization.
I. Producing Organisms
This compound is a fungal secondary metabolite produced by specific species within the genus Penicillium. The primary producers identified in the scientific literature are:
These filamentous fungi have been isolated from various environmental sources and are known to produce a range of bioactive secondary metabolites. The production of decarestrictins, including A1, is a characteristic feature of certain strains of these species.
II. Biosynthesis of this compound
The biosynthesis of this compound, like other decarestrictins, follows a polyketide pathway. The core structure is assembled by a polyketide synthase (PKS) from simple carboxylic acid precursors. The initial polyketide chain undergoes a series of modifications, including cyclization and enzymatic transformations, to yield the final ten-membered lactone structure of this compound.
The production of different members of the decarestrictine family is highly influenced by the fermentation conditions, particularly the pH of the culture medium. This suggests that the activity of specific enzymes in the late stages of the biosynthetic pathway is pH-dependent, leading to a shift in the final product profile.
Diagram of the Postulated Biosynthetic Relationship
References
Decarestrictin A1 Family of Compounds: A Technical Guide for Researchers
An In-depth Examination of a Promising Class of Cholesterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Decarestrictin A1 family of natural products, a class of compounds with demonstrated potential as inhibitors of cholesterol biosynthesis. This document consolidates available information on their core structure, biological activity, and putative mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
The this compound family of compounds are secondary metabolites produced by the filamentous fungus Penicillium simplicissimum. First identified as potent inhibitors of cholesterol biosynthesis, these natural products have garnered interest for their potential therapeutic applications in hypercholesterolemia and related cardiovascular diseases. The family comprises a series of structurally related polyketides, with this compound being a prominent member.
Core Structure and Chemical Properties
The core chemical scaffold of the this compound family is characterized by a complex polyketide structure. Variations in the side chains and oxidation patterns across the core structure give rise to the different members of the family. The intricate stereochemistry of these molecules presents a significant challenge for total synthesis, which has been an active area of research.
Biological Activity and Mechanism of Action
The primary biological activity of the this compound family is the inhibition of cholesterol biosynthesis. While the precise molecular target for all members has not been definitively elucidated, their activity profile suggests an interaction with one or more key enzymes in the cholesterol biosynthesis pathway. A likely candidate is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in this pathway and the target of statin drugs.
Quantitative Bioactivity Data
To date, specific IC50 values for the this compound family of compounds against HMG-CoA reductase or in cell-based cholesterol biosynthesis assays are not widely reported in publicly available literature. The following tables are provided as a template for organizing and presenting such data as it becomes available through future research.
Table 1: In Vitro HMG-CoA Reductase Inhibition by this compound Analogs
| Compound | Concentration Range (µM) | Percent Inhibition (%) | IC50 (µM) |
| This compound | |||
| Decarestrictin A2 | |||
| Decarestrictin D | |||
| Positive Control (e.g., Pravastatin) |
Table 2: Inhibition of Cholesterol Biosynthesis in a Cell-Based Assay
| Compound | Cell Line | Treatment Duration (h) | Cytotoxicity (CC50, µM) | Cholesterol Synthesis Inhibition (IC50, µM) |
| This compound | HepG2 | 24 | ||
| Decarestrictin A2 | HepG2 | 24 | ||
| Decarestrictin D | HepG2 | 24 | ||
| Positive Control (e.g., Simvastatin) | HepG2 | 24 |
Putative Signaling Pathway Involvement
Inhibition of cholesterol biosynthesis by the this compound family is expected to modulate the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway, a central regulator of cellular lipid homeostasis. A reduction in intracellular cholesterol levels would typically lead to the activation of SREBP-2, which upregulates the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor. The interplay between this compound and the SREBP pathway warrants further investigation to fully understand its cellular effects.
Figure 1. Simplified overview of the cholesterol biosynthesis pathway highlighting the putative target of the this compound family.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of the this compound family.
Isolation and Purification of Decarestrictins from Penicillium simplicissimum
This protocol is a general guideline and may require optimization based on the specific strain and culture conditions.
-
Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of Penicillium simplicissimum.
-
Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm).
-
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure to yield a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions containing compounds of interest and concentrate.
-
Perform further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual Decarestrictin analogs.
-
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol is adapted from commercially available HMG-CoA reductase assay kits.
-
Reagents and Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase in each well of the microplate.
-
Add the test compounds at various concentrations (typically in a serial dilution). Include wells for a positive control and a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate to all wells.
-
Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of decrease in absorbance at 340 nm is proportional to the HMG-CoA reductase activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
An In-depth Technical Guide to the Natural Sources of Decarestrictin A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of Decarestrictin A1, a member of the decarestrictine family of compounds known for their inhibitory effects on cholesterol biosynthesis.
Natural Sources of this compound
This compound is a secondary metabolite produced by filamentous fungi of the genus Penicillium. The primary identified producing species are:
These fungal strains have been the focus of studies on the production and isolation of the decarestrictine family of compounds.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the producing fungal strains. While specific media compositions and fermentation parameters for maximizing this compound yield are not extensively detailed in publicly available literature, general principles of fungal fermentation for secondary metabolite production are applicable.
2.1 General Fermentation Protocol Overview
A typical fermentation process for Penicillium species involves the following stages:
-
Inoculum Preparation: A pure culture of the Penicillium strain is grown on a suitable agar medium, followed by the transfer of spores or mycelia to a liquid seed culture medium.
-
Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium.
-
Incubation: The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation for a specific duration to allow for fungal growth and secondary metabolite production.
-
Harvesting: After the fermentation period, the fungal biomass is separated from the culture broth, which contains the secreted this compound.
A generalized workflow for the fermentation process is illustrated in the diagram below.
Caption: Diagram 1: Generalized Fermentation Workflow.
2.2 Factors Influencing Production
The production of decarestrictines, including A1, is influenced by fermentation conditions. For instance, studies on Penicillium simplicissimum (FH-A 6090) have shown that pH-static fermentations can be used to manipulate the secondary metabolite profile, directing the process to favor the production of specific decarestrictine family members.[1] Under acidic conditions, Decarestrictins A1 and A2 can be converted to other decarestrictines.[1]
Isolation and Purification of this compound
Following fermentation, this compound is isolated and purified from the culture broth. The general steps for this process are outlined below.
3.1 Extraction and Purification Protocol Overview
-
Extraction: The culture filtrate is typically extracted with a water-immiscible organic solvent, such as chloroform, to transfer the lipophilic this compound from the aqueous phase to the organic phase.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more chromatographic techniques to separate this compound from other metabolites. This may include:
-
Silica gel column chromatography.
-
High-Performance Liquid Chromatography (HPLC).
-
The following diagram illustrates a conceptual workflow for the isolation and purification of this compound.
Caption: Diagram 2: Isolation and Purification Workflow.
Quantitative Data
Biosynthesis of this compound
The biosynthesis of the decarestrictine family of compounds in Penicillium simplicissimum originates from a polyketide pathway.[3]
5.1 Polyketide Origin
Feeding experiments with labeled precursors have confirmed that the carbon skeleton of the decarestrictines is derived from a common pentaketide precursor.[3] This precursor undergoes a series of post-polyketide synthase modifications, including cyclization and oxidation, to form the characteristic 10-membered lactone ring and the varied oxygenation patterns observed in the different decarestrictine analogs.
5.2 Proposed Biosynthetic Relationship
The various decarestrictines are believed to arise from a common biosynthetic pathway, with different members being products of enzymatic and, in some cases, non-enzymatic transformations.[1] Decarestrictins A1 and A2 are considered early intermediates that can be further converted to other decarestrictines under specific fermentation conditions.[1]
The following diagram illustrates the conceptual biosynthetic relationship of the decarestrictine family.
Caption: Diagram 3: Conceptual Biosynthetic Relationship.
Conclusion
This compound is a naturally occurring polyketide synthesized by Penicillium simplicissimum and Penicillium corylophilum. Its production through fermentation and subsequent isolation involves standard mycological and natural product chemistry techniques. While the general principles are established, specific high-yield fermentation and purification protocols are not widely published. Further research into the genetic and enzymatic basis of the decarestrictine biosynthetic pathway could enable metabolic engineering approaches for enhanced production of this compound and other bioactive members of this family.
References
- 1. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic studies on the decarestrictine family - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Decarestrictin A1: A Technical Review of a Cholesterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Decarestrictin A1 is a naturally occurring 10-membered macrolide belonging to the decarestrictine family of secondary metabolites produced by various Penicillium species, including Penicillium simplicissimum and Penicillium corylophilum.[1][2] First identified through chemical screening, the decarestrictines have garnered significant interest due to their potent inhibitory activity against cholesterol biosynthesis.[1][2] this compound, along with its isomer A2, serves as a biosynthetic precursor to other members of the family, such as decarestrictines D, N, and O, through a non-enzymatic conversion under acidic fermentation conditions.[3] This family of compounds represents a promising area of research for the development of novel anticholesteremic agents.
Physicochemical Properties and Structure Elucidation
The chemical structure of this compound, along with other members of the family (A2, B, C1, C2, and D), was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and was confirmed by X-ray analysis of derivatives.[4] The decarestrictines are characterized by a 10-membered lactone ring, with variations in the oxygenation pattern.[4]
Table 1: Physicochemical Properties of Selected Decarestrictines
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source Organism |
| This compound/A2 | C10H14O4 | 198.22 | 10-membered lactone | Penicillium spp. |
| Decarestrictin D | C10H16O5 | 216.23 | 10-membered lactone | Penicillium spp. |
| Decarestrictin L | C15H22O3 | 250.34 | Tetrahydropyranyl ring | Penicillium simplicissimum[5] |
| Decarestrictin N | C10H16O5 | 216.23 | 10-membered lactone | Penicillium simplicissimum[3] |
| Decarestrictin O | C10H16O5 | 216.23 | 10-membered lactone | Penicillium simplicissimum[3] |
Biological Activity: Inhibition of Cholesterol Biosynthesis
The primary biological activity of the decarestrictine family is the inhibition of de novo cholesterol biosynthesis. This has been demonstrated in both in vitro and in vivo models.[1][2]
In Vitro Studies
In Vivo Studies
Early studies confirmed the cholesterol-lowering effects of the decarestrictine family in animal models, corroborating the findings from in vitro assays.[1]
Mechanism of Action and Signaling Pathway
The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively elucidated in the available literature. However, the general mechanism of inhibiting cholesterol synthesis involves the modulation of key enzymes in the pathway. The primary rate-limiting step in cholesterol synthesis is catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[6][7][8][9] Inhibition of this enzyme is the mechanism of action for the widely used statin drugs.[6][7][8][9] It is plausible that decarestrictines exert their effect on this or other enzymes in the pathway.
Caption: Hypothetical inhibition of HMG-CoA reductase by this compound.
Experimental Protocols
Isolation and Purification of Decarestrictines
The general protocol for isolating decarestrictines from Penicillium cultures involves the following steps:
-
Fermentation: Culturing of the producing Penicillium strain in a suitable liquid medium.
-
Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate).
-
Chromatography: Separation and purification of the individual decarestrictines using chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).
Caption: General workflow for the isolation of decarestrictines.
In Vitro Cholesterol Biosynthesis Assay (HepG2 Cells)
While a specific protocol for testing decarestrictines is not detailed in the reviewed literature, a general procedure for assessing cholesterol biosynthesis inhibition in HepG2 cells is as follows:
-
Cell Culture: HepG2 cells are cultured in a suitable medium and seeded in multi-well plates.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Labeling: A radiolabeled precursor, such as [¹⁴C]-acetate, is added to the culture medium.
-
Lipid Extraction: Cellular lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.
Caption: Workflow for a HepG2 cholesterol biosynthesis assay.
Biosynthetic Pathway of Decarestrictines
The decarestrictine family originates from a common pentaketide precursor.[3] Decarestrictins A1 and A2 are key intermediates that, under acidic conditions during fermentation, can undergo a non-enzymatic conversion to form other members of the family, notably Decarestrictin D, as well as the newer decarestrictines N and O.[3] This highlights the potential to manipulate fermentation conditions to favor the production of specific decarestrictines.[3]
Caption: Biosynthetic relationship of key decarestrictines.
Conclusion and Future Directions
This compound and the broader decarestrictine family represent a class of natural products with demonstrated potential as inhibitors of cholesterol biosynthesis. While the foundational knowledge of their structure, source, and general biological activity is established, further research is required to fully elucidate their therapeutic potential. Key areas for future investigation include:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Determination of the IC50 values for this compound and other family members to establish a clear QSAR.
-
Mechanism of Action Studies: Identification of the specific molecular target(s) of decarestrictines within the cholesterol biosynthesis pathway.
-
Total Synthesis and Analog Development: The total synthesis of various decarestrictines has been achieved, opening avenues for the creation of novel analogs with improved potency and pharmacokinetic properties.[5]
-
Preclinical and Clinical Evaluation: Rigorous preclinical and, eventually, clinical studies are necessary to assess the safety and efficacy of decarestrictines as therapeutic agents for hypercholesterolemia.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. A non-enzymatic reaction in the late biosynthesis of the decarestrictine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Isolating Decarestrictin A1: A Detailed Guide for Researchers
Application Note: Protocols for the Purification of a Novel Cholesterol Biosynthesis Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the isolation and purification of Decarestrictin A1, a potent inhibitor of cholesterol biosynthesis. The protocols outlined below are based on the original discovery and subsequent characterization of the decarestrictine family of natural products.
Introduction
This compound is a member of a family of 10-membered lactones produced by fungi of the genus Penicillium, notably Penicillium simplicissimum and Penicillium corylophilum.[1] These compounds have garnered significant interest due to their specific inhibitory activity on cholesterol biosynthesis, a key target in the development of therapeutics for hypercholesterolemia and related cardiovascular diseases. This application note details the necessary steps for the fermentation of the producing organism, extraction of the crude product, and subsequent chromatographic purification of this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the production and characterization of this compound and related compounds.
| Parameter | Value | Reference |
| Producing Organism | Penicillium simplicissimum (strain Z 2568) | [1] |
| Fermentation Time | 144 hours | [1] |
| Optimal Fermentation Temperature | 24 °C | [1] |
| Crude Extract Yield | Not explicitly stated | |
| Final Purified Yield of Decarestrictin A | Not explicitly stated |
Experimental Protocols
Fermentation of Penicillium simplicissimum
This protocol describes the cultivation of Penicillium simplicissimum for the production of this compound.
Materials:
-
Penicillium simplicissimum (strain Z 2568) culture
-
Malt extract
-
Glucose
-
Peptone
-
Yeast extract
-
KH₂PO₄
-
MgSO₄·7H₂O
-
FeSO₄·7H₂O
-
ZnSO₄·7H₂O
-
Shaker flasks
-
Fermenter (10 L)
Procedure:
-
Seed Culture Preparation: Inoculate a suitable seed medium (e.g., 2% malt extract, 2% glucose, 0.5% peptone) with a culture of P. simplicissimum. Incubate at 24°C on a rotary shaker at 120 rpm for 48 hours.
-
Production Fermentation: Inoculate a 10 L fermenter containing production medium (e.g., 4% glucose, 0.5% yeast extract, 0.25% peptone, 0.2% KH₂PO₄, 0.05% MgSO₄·7H₂O, 0.001% FeSO₄·7H₂O, 0.001% ZnSO₄·7H₂O) with the seed culture (5% v/v).
-
Incubation: Maintain the fermentation at 24°C with an aeration rate of 5 L/min and an agitation speed of 250 rpm for 144 hours.[1]
Extraction of Crude Decarestrictins
This protocol details the extraction of the decarestrictin-containing crude product from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Mycelial filter
-
Rotary evaporator
Procedure:
-
Mycelial Separation: Separate the mycelium from the fermentation broth by filtration.
-
Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.
Chromatographic Purification of this compound
This protocol outlines the multi-step chromatographic process for the isolation of pure this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel 60 (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Solvents: n-hexane, ethyl acetate, chloroform, methanol
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
Procedure:
-
Silica Gel Column Chromatography (Step 1):
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the dissolved extract to a silica gel 60 column pre-equilibrated with n-hexane.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing compounds with similar Rf values.
-
-
Sephadex LH-20 Chromatography (Step 2):
-
Dissolve the partially purified fractions from the previous step in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. Monitor by TLC.
-
-
Silica Gel Column Chromatography (Step 3):
-
Further purify the fractions containing this compound using another silica gel column, eluting with a chloroform-methanol gradient.
-
-
Preparative HPLC (Final Purification):
-
Perform final purification using a preparative HPLC system equipped with a reversed-phase C18 column.
-
Use an appropriate mobile phase (e.g., a gradient of methanol and water) to achieve baseline separation of this compound.
-
Collect the peak corresponding to this compound and concentrate to yield the pure compound.
-
Visualizations
The following diagrams illustrate the key workflows for the isolation and purification of this compound.
Caption: Experimental workflow for this compound production and purification.
Caption: Logical relationship of the isolation and purification process.
References
Application Notes and Protocols for Decarestrictin A1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin A1 is a naturally occurring 10-membered lactone isolated from Penicillium simplicissimum.[1] It belongs to a family of compounds, the decarestrictines, which have been identified as inhibitors of cholesterol biosynthesis.[1][2] This property makes this compound a molecule of interest for studies related to lipid metabolism and potential therapeutic applications where modulation of the cholesterol pathway is desired. These application notes provide an overview of its mechanism of action and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound inhibits the de novo biosynthesis of cholesterol.[1] The initial characterization of the decarestrictine family demonstrated their inhibitory activity in a Hep-G2 cell-based assay, a common in vitro model for studying liver cell metabolism.[1][2] While the precise molecular target within the cholesterol biosynthesis pathway has not been fully elucidated in the foundational literature, its action leads to a reduction in cellular cholesterol levels. The cholesterol biosynthesis pathway is a complex series of enzymatic reactions, and its inhibition can have pleiotropic effects on cellular function, as cholesterol is a critical component of cell membranes and a precursor for steroid hormones and bile acids.
Data Presentation
Due to the limited publicly available quantitative data for this compound, the following tables are presented as templates for researchers to populate with their own experimental findings.
Table 1: In Vitro Efficacy of this compound on Cholesterol Biosynthesis
| Cell Line | Assay Method | Time Point (hours) | IC50 (µM) | Max Inhibition (%) | Notes |
| HepG2 | [Protocol 1] | 24 | User Data | User Data | Cholesterol biosynthesis inhibition |
| User-defined | User-defined | User-defined | User Data | User Data | User-defined |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Method | Time Point (hours) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HepG2 | [Protocol 2] | 24 | User Data | User Data |
| User-defined | User-defined | User-defined | User Data | User Data |
Experimental Protocols
Protocol 1: Assessment of Cholesterol Biosynthesis Inhibition in Cultured Cells
This protocol is designed to measure the inhibitory effect of this compound on de novo cholesterol synthesis using a radiolabeling method.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail
-
Scintillation counter
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Once cells are at the desired confluency, aspirate the complete medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 2-4 hours.
-
Radiolabeling: To each well, add [¹⁴C]-acetate to a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for an additional 4-6 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add the hexane:isopropanol solvent mixture to each well and incubate for 30 minutes at room temperature to extract the lipids.
-
Collect the solvent containing the extracted lipids into a new tube.
-
-
Quantification:
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a known volume of scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of [¹⁴C]-acetate incorporation into cholesterol (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Add fresh medium containing serial dilutions of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration of this compound that reduces cell viability by 50% (CC50).
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
Decarestrictin A1: A Novel Inhibitor of Cholesterol Biosynthesis
For Immediate Release
Decarestrictin A1, a novel 10-membered lactone isolated from the fungi Penicillium simplicissimum and Penicillium corylophilum, has been identified as a potent inhibitor of cholesterol biosynthesis. This finding presents a promising avenue for researchers, scientists, and drug development professionals exploring new therapeutic strategies for hypercholesterolemia and related cardiovascular diseases.
Summary of Biological Activity
Initial in vitro studies using a HEP-G2 cell assay demonstrated the inhibitory effect of the decarestrictine family, including this compound, on the synthesis of cholesterol. These findings were subsequently confirmed in in vivo models, highlighting the potential of these compounds as effective cholesterol-lowering agents. While the precise enzymatic target within the complex cholesterol biosynthesis pathway is a subject of ongoing investigation, preliminary evidence suggests that this compound may exert its inhibitory effects on acetoacetyl-CoA thiolase , a key enzyme in the initial stages of this metabolic cascade.
Quantitative Inhibitory Data
Further research is required to fully elucidate the enzyme kinetics and inhibitory mechanism of this compound. The following table will be populated with key quantitative data, such as IC50 and Ki values, as this information becomes available through ongoing and future studies.
| Compound | Target Enzyme | IC50 | Ki | Inhibition Type |
| This compound | Acetoacetyl-CoA Thiolase (putative) | Data not yet available | Data not yet available | Data not yet available |
Mechanism of Action: A Working Hypothesis
This compound is hypothesized to function as an inhibitor of acetoacetyl-CoA thiolase. This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a critical early step in the mevalonate pathway, which is the primary route for cholesterol biosynthesis. By inhibiting this enzyme, this compound is believed to disrupt the supply of essential precursors for cholesterol production, thereby lowering overall cholesterol levels.
Caption: Putative mechanism of this compound action.
Experimental Protocols
The following protocols provide a framework for researchers to investigate the inhibitory effects of this compound on cholesterol biosynthesis and its putative target, acetoacetyl-CoA thiolase.
Protocol 1: In Vitro Cholesterol Biosynthesis Inhibition Assay in HEP-G2 Cells
This protocol is designed to assess the ability of this compound to inhibit the synthesis of cholesterol in a human liver cell line.
Materials:
-
HEP-G2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture HEP-G2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified incubation period. Include a vehicle control (solvent only).
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for incorporation into newly synthesized cholesterol.
-
Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
Quantification: Transfer the lipid extract to scintillation vials, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in [¹⁴C]-acetate incorporation into cholesterol (IC50).
Caption: Workflow for in vitro cholesterol inhibition assay.
Protocol 2: Acetoacetyl-CoA Thiolase Activity Assay
This protocol outlines a method to directly measure the enzymatic activity of acetoacetyl-CoA thiolase in the presence and absence of this compound.
Materials:
-
Purified acetoacetyl-CoA thiolase or cell lysate containing the enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Acetyl-CoA
-
Coenzyme A (CoA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
This compound
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and DTNB in a cuvette.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a short period to allow for potential binding to the enzyme. Include a control without the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified acetoacetyl-CoA thiolase or cell lysate.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm over time. The reaction of the thiol group of CoA released during the thiolase reaction with DTNB produces a colored product that absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition at each this compound concentration and calculate the IC50 value. Further kinetic studies can be performed by varying the substrate concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).
Caption: Workflow for acetoacetyl-CoA thiolase activity assay.
Conclusion
This compound represents a promising new lead compound for the development of novel cholesterol-lowering therapies. The provided protocols offer a starting point for researchers to further investigate its mechanism of action and inhibitory potential. Elucidation of its precise molecular target and a comprehensive understanding of its enzyme kinetics will be crucial for its future development as a therapeutic agent.
Decarestrictin A1: Application Notes and Protocols for Metabolic Research
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature review reveals that research on Decarestrictin A1, a fungal metabolite, is primarily concentrated in the early 1990s following its discovery. These initial studies identified this compound as an inhibitor of cholesterol biosynthesis. However, there is a significant lack of recent and detailed scientific publications outlining its specific molecular mechanisms, quantitative efficacy, and standardized experimental protocols for its application in contemporary metabolic research.
This document provides a summary of the available information on this compound and places it within the broader context of cholesterol metabolism research. Due to the limited data, the detailed application notes and quantitative data tables requested cannot be fully provided. Instead, we offer a general overview, a hypothetical experimental workflow, and a conceptual signaling pathway to guide potential future investigations into this compound.
Overview of this compound
This compound is a member of the decarestrictine family, a group of 10-membered lactones (polyketides) isolated from fungi of the Penicillium genus, specifically Penicillium simplicissimum and Penicillium corylophilum.[1] The decarestrictine family, including A1, was identified for its ability to inhibit the de novo synthesis of cholesterol.[1][2]
Initial studies confirmed this inhibitory effect in both in vitro models, using the human liver cell line HepG2, and in vivo models in rats.[1] The various members of the decarestrictine family, including A1, A2, B, C1, C2, and D, differ in their oxygenation patterns and are derived from a common pentaketide precursor through a series of enzymatic and non-enzymatic steps.[2][3][4] The production of different decarestrictines can be influenced by fermentation conditions such as pH.[2]
Potential Applications in Metabolic Research
Based on its known function, this compound could be a valuable tool for studying various aspects of cholesterol metabolism and its role in metabolic diseases. Potential research applications could include:
-
Elucidating Cholesterol Homeostasis: Investigating the cellular responses to the inhibition of cholesterol synthesis.
-
Drug Discovery: Serving as a lead compound for the development of new lipid-lowering agents.
-
Studying Statin-Resistant Mechanisms: Exploring alternative pathways for cholesterol regulation in cells that are less sensitive to statins.
Experimental Protocols (Conceptual)
Given the absence of detailed published protocols for this compound, a general methodology for assessing the in vitro effects of a putative cholesterol synthesis inhibitor is provided below. This protocol is based on standard practices in metabolic research.
In Vitro Assessment of Cholesterol Synthesis Inhibition in HepG2 Cells
Objective: To determine the dose-dependent effect of this compound on cholesterol synthesis in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[¹⁴C]-Acetate (radiolabeled precursor for cholesterol synthesis)
-
Lysis buffer
-
Scintillation fluid and counter
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture HepG2 cells in standard conditions until they reach 80-90% confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Radiolabeling: Following pre-incubation, add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Lipid Extraction: Extract the total lipids from the cell lysates.
-
Quantification of Cholesterol Synthesis: Measure the amount of radiolabeled cholesterol using a scintillation counter.
-
Normalization: Normalize the results to the total protein content of each sample.
-
Data Analysis: Calculate the percentage inhibition of cholesterol synthesis at each concentration of this compound compared to the vehicle control.
Visualization of Metabolic Pathways
Cholesterol Biosynthesis Pathway
The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the central role of HMG-CoA reductase, a common target for cholesterol-lowering drugs. While the specific target of this compound is not confirmed, it is hypothesized to act on one of the enzymes in this pathway.
Caption: Simplified Cholesterol Biosynthesis Pathway.
Conceptual Experimental Workflow
The following diagram outlines a general workflow for the initial investigation of a novel compound's effect on cellular cholesterol metabolism.
Caption: Conceptual Workflow for Investigating this compound.
Conclusion
This compound represents a potentially interesting but understudied molecule in the field of metabolic research. While its role as a cholesterol biosynthesis inhibitor is established, the lack of detailed modern research limits its immediate application. The protocols and pathways provided here are intended to serve as a conceptual guide for researchers interested in reinvestigating this compound and its potential therapeutic applications. Further studies are necessary to elucidate its precise mechanism of action and to generate the quantitative data required for its validation as a tool in metabolic research and drug development.
References
- 1. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rebaudioside A Enhances LDL Cholesterol Uptake in HepG2 Cells via Suppression of HMGCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for Studying Lipid Metabolism Using Cholesterol Biosynthesis Inhibitors: Featuring Decarestrictin A1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decarestrictin A1 is a fungal metabolite isolated from Penicillium species that has been identified as an inhibitor of cholesterol biosynthesis. While detailed mechanistic studies on this compound are limited in publicly available literature, its discovery highlights the potential of natural products in the study and modulation of lipid metabolism. These application notes provide a comprehensive overview of the principles and methods for studying cholesterol biosynthesis inhibitors, using this compound as a relevant, albeit less characterized, example. The protocols and pathways described herein are broadly applicable to the investigation of novel inhibitors of this critical metabolic pathway.
The study of cholesterol biosynthesis is paramount in understanding numerous physiological and pathological states, including cardiovascular disease, metabolic syndrome, and certain cancers. The pathway is a complex, multi-enzyme process that synthesizes cholesterol from acetyl-CoA.[1][2] The rate-limiting step of this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase.[3][4][5] This enzyme is the primary target for the widely used class of cholesterol-lowering drugs known as statins.[6]
Inhibitors of cholesterol biosynthesis, such as this compound, are valuable tools for dissecting the intricacies of lipid metabolism and for the development of new therapeutic agents. Understanding their mechanism of action and effects on cellular lipid profiles is crucial for their application in research and drug development.
Data Presentation: Effects of Cholesterol Biosynthesis Inhibitors on Cellular Lipid Profile
Due to the limited quantitative data available for this compound, the following table summarizes the typical effects of HMG-CoA reductase inhibitors (statins) on the lipid profile of human liver cells (e.g., HepG2). This serves as an illustrative example of the expected outcomes when studying a cholesterol biosynthesis inhibitor.
| Parameter | Treatment Group (Statins) | Control Group (Vehicle) | Fold Change (Treatment vs. Control) | Reference |
| Total Cholesterol | Decreased | Baseline | ↓ | [7] |
| Cholesteryl Esters | Significantly Decreased | Baseline | ↓↓ | [7] |
| Free Cholesterol | Slightly Decreased/No Change | Baseline | ↓/↔ | [7] |
| Triglycerides | Increased | Baseline | ↑ | [7][8] |
| Phosphatidylinositols (PI) | Decreased | Baseline | ↓ | [7] |
| Arachidonic Acid-containing Lipids | Increased | Baseline | ↑ | [7] |
| HMG-CoA Reductase (HMGCR) mRNA | Increased (due to feedback) | Baseline | ↑ | [8] |
| LDL Receptor (LDLR) mRNA | Increased (due to feedback) | Baseline | ↑ | [8] |
Note: The precise quantitative changes can vary depending on the specific inhibitor, its concentration, the cell type used, and the duration of treatment.
Signaling Pathways
Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a multi-step process primarily occurring in the endoplasmic reticulum. It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce cholesterol.[1][2] A simplified diagram of this pathway, highlighting key enzymes, is presented below. Inhibitors can target various enzymes in this pathway, with HMG-CoA reductase being a major regulatory point.[3][4][5]
Caption: Simplified Cholesterol Biosynthesis Pathway.
SREBP Signaling Pathway
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a crucial regulatory mechanism that governs the transcription of genes involved in cholesterol and fatty acid synthesis in response to cellular sterol levels.[9][10][11] When cellular cholesterol is low, SREBPs are activated and translocate to the nucleus to upregulate the expression of genes like HMGCR and LDLR.[12] Inhibition of cholesterol synthesis leads to a decrease in intracellular cholesterol, thereby activating the SREBP pathway as a compensatory feedback mechanism.[8]
Caption: SREBP Signaling Pathway Regulation.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of cholesterol biosynthesis inhibitors like this compound.
Protocol 1: In Vitro HMG-CoA Reductase Activity Assay
This protocol measures the direct inhibitory effect of a compound on the activity of HMG-CoA reductase. The assay is based on monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.[13][14][15]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and NADPH in each well of the 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include wells for a negative control (vehicle) and a positive control (Pravastatin).
-
Initiate the reaction by adding HMG-CoA reductase enzyme to all wells except for a blank control.
-
Immediately after adding the enzyme, start the kinetic read on the microplate reader, measuring the absorbance at 340 nm every 15-30 seconds for 5-10 minutes at 37°C.
-
The rate of NADPH consumption is determined by the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cell-Based Cholesterol Synthesis Assay (Radiolabeling)
This protocol measures the de novo synthesis of cholesterol in cultured cells by tracing the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate or [³H]-mevalonate.[16][17]
Materials:
-
Cultured cells (e.g., HepG2, CHO)
-
Cell culture medium
-
Radiolabeled precursor (e.g., [¹⁴C]-acetate)
-
Test compound (e.g., this compound)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound at various concentrations for a specified period (e.g., 2-4 hours).
-
Add the radiolabeled precursor to the culture medium and incubate for an additional period (e.g., 2-24 hours) to allow for incorporation into newly synthesized lipids.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Separate the lipid classes, including cholesterol, using TLC.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesterol into scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the inhibition of cholesterol synthesis at each concentration of the test compound relative to the vehicle control.
Protocol 3: Cellular Cholesterol Staining with Filipin
This protocol uses the fluorescent dye Filipin, which binds specifically to unesterified cholesterol, to visualize and semi-quantify cellular cholesterol distribution.[18][19][20][21]
Materials:
-
Cultured cells on glass coverslips or in optical-bottom plates
-
Test compound (e.g., this compound)
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO)
-
Paraformaldehyde (PFA) for cell fixation
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)
Procedure:
-
Seed cells and treat with the test compound as described in Protocol 2.
-
Wash the cells with PBS.
-
Fix the cells with 3-4% PFA in PBS for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Prepare a working solution of Filipin (e.g., 0.05 mg/mL in PBS with 10% fetal bovine serum). Protect from light.
-
Stain the cells with the Filipin working solution for 2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips or image the plate immediately using a fluorescence microscope. Filipin fluorescence is prone to photobleaching.
-
Analyze the images to assess changes in cholesterol distribution and intensity.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and characterization of a novel cholesterol biosynthesis inhibitor.
Caption: Workflow for Inhibitor Characterization.
References
- 1. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. news-medical.net [news-medical.net]
- 3. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of Different Types of Statins on Lipid Profile: A Perspective on Asians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]
- 10. The sterol regulatory element-binding protein pathway: control of lipid homeostasis through regulated intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tabaslab.com [tabaslab.com]
- 20. zenodo.org [zenodo.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Decarestrictin A1: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin A1 is a naturally occurring 10-membered lactone isolated from fungi of the Penicillium genus.[1][2] It belongs to a family of compounds, the decarestrictines, which have been identified as inhibitors of cholesterol biosynthesis.[1][2][3] This property makes this compound a molecule of interest for research in metabolic diseases, oncology, and other fields where the cholesterol biosynthesis pathway plays a significant role. These application notes provide detailed protocols for the formulation and experimental use of this compound in a research setting.
Physicochemical Properties and Handling
Storage and Stability: For long-term storage, it is recommended to store this compound as a dry powder at -20°C. Stock solutions in DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 1: Physicochemical and Handling Data for this compound
| Property | Recommendation/Data | Source/Rationale |
| Molecular Formula | C11H16O4 | Inferred from structural analysis of decarestrictines |
| Molecular Weight | 212.24 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | General appearance of purified fungal metabolites |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Based on solubility of similar compounds like Decarestrictine N[4] and general lab practice for hydrophobic molecules.[5][6] |
| Storage (Solid) | -20°C, desiccated | Standard procedure for long-term stability of natural products |
| Storage (Stock Solution) | -20°C in aliquots | To minimize degradation from freeze-thaw cycles |
Formulation Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound (MW: 212.24 g/mol ), the required volume of DMSO is approximately 471 µL.
-
Calculation: (1 mg / 212.24 g/mol ) / 10 mmol/L = 0.000471 L = 471 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for use in in vitro experiments. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Pipettes
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy and to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%.[5]
-
Example Dilution for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in the well of a culture plate. This gives a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Use the freshly prepared working solutions immediately for treating cells.
Experimental Protocols
Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells
This protocol is based on the original findings that decarestrictines inhibit cholesterol biosynthesis in the human hepatoma cell line HepG2.[2] The assay measures the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized cholesterol.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
[14C]-Sodium Acetate
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and vials
-
Scintillation counter
-
96-well cell culture plates
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound working solutions or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Add [14C]-Sodium Acetate to each well at a final concentration of 1 µCi/mL.
-
Incubate the cells for an additional 2-4 hours to allow for the incorporation of the radiolabel into cholesterol.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding lysis buffer to each well and incubating on ice for 30 minutes.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate if desired.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound compared to the vehicle control.
Table 2: Example Data for Cholesterol Biosynthesis Inhibition
| This compound (µM) | [14C]-Acetate Incorporation (CPM, mean ± SD) | % Inhibition |
| 0 (Vehicle) | 15,000 ± 800 | 0 |
| 0.1 | 12,500 ± 650 | 16.7 |
| 1 | 8,000 ± 400 | 46.7 |
| 10 | 3,500 ± 200 | 76.7 |
| 100 | 1,200 ± 100 | 92.0 |
Visualizations
Cholesterol Biosynthesis Pathway
The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the general area of inhibition by compounds like this compound, which act downstream of HMG-CoA reductase.
Caption: Simplified Cholesterol Biosynthesis Pathway.
Experimental Workflow for Formulation and In Vitro Testing
The diagram below outlines the logical flow from receiving solid this compound to performing a cell-based assay.
Caption: this compound Experimental Workflow.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Decarestrictin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decarestrictin A1 is a fungal secondary metabolite produced by species of the Penicillium genus.[1][2] It belongs to the class of polyketides, a diverse group of natural products with a wide range of biological activities. This compound has been identified as an inhibitor of cholesterol biosynthesis, a critical pathway in human physiology and a key target for therapeutic intervention.[1] Its mechanism of action is believed to involve the inhibition of squalene synthase, a crucial enzyme in the cholesterol synthesis pathway.[3][4] Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices, including fermentation broths, purified samples, and biological systems, to support research and development efforts.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound. The method relies on the separation of the analyte from a sample matrix on a reversed-phase column, followed by detection based on its ultraviolet absorbance.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the detection of this compound, making it ideal for complex matrices or when low detection limits are required. This technique couples the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for highly specific quantification.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
Objective: To quantify the concentration of this compound in a sample using HPLC with UV detection.
Materials:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
This compound standard
-
Sample containing this compound (e.g., fungal extract, in vitro assay sample)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For fungal extracts, dissolve a known amount of the dried extract in the mobile phase or a suitable organic solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (based on typical polyketide absorbance)
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Value |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Protocol 2: Sensitive Quantification of this compound by LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
This compound standard
-
Internal standard (IS), if available (e.g., a structurally similar, stable isotope-labeled compound)
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare samples as in the HPLC-UV protocol, ensuring high purity. If an internal standard is used, spike it into all standards and samples at a constant concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 199.1)
-
Product Ions (Q3): To be determined by infusion of a standard solution and performing a product ion scan. Hypothetical transitions are provided in the table below.
-
Optimize collision energy (CE) and other MS parameters for maximum signal intensity.
-
-
Analysis:
-
Analyze the calibration standards and samples.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Value |
| Column | C18 reversed-phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-95% B; 10-12 min: 95% B; 12-12.1 min: 95-20% B; 12.1-15 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Quantifier) | 199.1 -> [Hypothetical Fragment 1] |
| MRM Transition (Qualifier) | 199.1 -> [Hypothetical Fragment 2] |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.6 ng/mL |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Inhibition of squalene synthase by this compound.
References
- 1. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary metabolites by chemical screening. 9. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. II. Structure elucidation of the decarestrictines A to D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Decarestrictin A1 Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation of Decarestrictin A1, a cholesterol biosynthesis inhibitor produced by the fungus Penicillium simplicissimum.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation, presented in a question-and-answer format.
Question 1: My fermentation is producing a low yield of this compound, but a high concentration of other Decarestrictins like D, N, and O. What is the likely cause?
Answer: This issue is often linked to the pH of your fermentation broth. Decarestrictins A1 and A2 are precursors to other members of the Decarestrictin family. Under acidic conditions, a non-enzymatic conversion can occur, transforming this compound and A2 into Decarestrictin D, N, and O.[1] To favor the production of this compound, it is crucial to maintain a stable and suitable pH throughout the fermentation process. By implementing pH-static fermentations, you can direct the metabolic pathway towards the desired Decarestrictin.[1]
Question 2: Despite good biomass growth, the overall production of all Decarestrictins, including A1, is low. What factors should I investigate?
Answer: Low productivity with good growth can point to several issues related to nutrient availability and physical fermentation parameters.
-
Nutrient Limitation: The production of secondary metabolites like Decarestrictins, which are polyketides, is often triggered by the depletion of a key nutrient.[2] Ensure your medium has an optimal carbon-to-nitrogen ratio.
-
Suboptimal Temperature: Temperature significantly influences fungal growth and secondary metabolite production. The optimal temperature for growth may not be the same as for this compound production.
-
Inadequate Aeration and Agitation: Insufficient dissolved oxygen can be a limiting factor in aerobic fermentation. Conversely, excessive shear stress from high agitation speeds can damage the fungal mycelia, reducing productivity.
Question 3: The fermentation process seems to stall, with a premature plateau in both growth and product formation. What could be the problem?
Answer: A stalled fermentation can be due to the accumulation of inhibitory byproducts or a drastic change in the culture environment.
-
Product or Byproduct Inhibition: High concentrations of certain metabolites can be toxic to the fungus or inhibit key biosynthetic enzymes.
-
pH Shift: As the fungus consumes substrates and produces metabolites, the pH of the medium can shift to a range that is inhibitory to growth or product formation. Continuous pH monitoring and control are essential.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic origin of this compound?
A1: this compound is a polyketide.[2] Its biosynthesis originates from a common pentaketide precursor that undergoes a series of modifications to form the various members of the Decarestrictin family.[2]
Q2: How can I manipulate the fermentation to favor the production of specific Decarestrictins?
A2: The profile of Decarestrictin metabolites can be significantly influenced by controlling the pH of the fermentation.[1] Maintaining a specific, stable pH can prevent the conversion of this compound into other forms.[1]
Q3: What are typical starting points for optimizing fermentation parameters for Penicillium simplicissimum?
A3: While optimal conditions should be determined empirically for your specific strain and bioreactor setup, you can refer to the following tables for representative data on the effects of key parameters on fungal fermentations.
Data Presentation
Table 1: Representative Effect of Temperature on Fungal Secondary Metabolite Production
| Temperature (°C) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| 20 | 15.2 | 85 |
| 25 (Optimal) | 18.5 | 150 |
| 30 | 17.8 | 110 |
| 35 | 12.3 | 60 |
Table 2: Representative Effect of pH on Fungal Secondary Metabolite Production
| Initial pH | Final pH | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| 4.5 | 3.8 | 16.1 | 75 |
| 5.5 | 4.5 | 18.2 | 140 |
| 6.5 (Optimal) | 5.2 | 19.0 | 165 |
| 7.5 | 6.8 | 17.5 | 120 |
Table 3: Representative Effect of Aeration Rate on Fungal Fermentation
| Aeration Rate (vvm) | Dissolved Oxygen (DO) % | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| 0.5 | 15 | 14.8 | 90 |
| 1.0 (Optimal) | 30 | 18.8 | 155 |
| 1.5 | 45 | 19.2 | 140 |
| 2.0 | 60 | 18.5 | 130 |
Table 4: Representative Effect of Agitation Speed on Fungal Fermentation
| Agitation Speed (rpm) | Shear Stress (Pa) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| 100 | 5 | 13.5 | 80 |
| 200 (Optimal) | 10 | 18.6 | 160 |
| 300 | 15 | 17.9 | 125 |
| 400 | 20 | 15.2 (cell damage) | 70 |
Experimental Protocols
Protocol 1: pH-Static Fed-Batch Fermentation for Enhanced this compound Production
-
Inoculum Preparation:
-
Culture Penicillium simplicissimum on a suitable agar medium (e.g., Potato Dextrose Agar) for 7-10 days at 25°C.
-
Prepare a spore suspension in sterile 0.1% Tween 80 solution.
-
Use this spore suspension to inoculate a seed culture in a liquid medium and incubate for 48-72 hours at 25°C with agitation.
-
-
Bioreactor Setup:
-
Prepare the production medium in a sterilized bioreactor.
-
Calibrate and sterilize pH and dissolved oxygen (DO) probes.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
-
Fermentation Conditions:
-
Temperature: Maintain at 25°C.
-
pH: Control the pH at a constant level (e.g., 6.5) through the automated addition of sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH).
-
Aeration and Agitation: Start with a low agitation speed (e.g., 150 rpm) and aeration rate (e.g., 0.5 vvm) and increase as needed to maintain a DO level above 20%.
-
-
Fed-Batch Strategy:
-
After an initial batch phase where a primary carbon source is consumed (monitor via offline analysis), initiate a continuous or intermittent feed of a concentrated nutrient solution to maintain low residual substrate levels, which can enhance secondary metabolite production.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals.
-
Analyze for biomass (dry cell weight), substrate consumption, and this compound concentration using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Optimization of Temperature and Agitation using a Design of Experiments (DoE) Approach
-
Experimental Design:
-
Use a statistical software package to set up a Response Surface Methodology (RSM) experiment, such as a Central Composite Design (CCD).
-
Define the factors and their ranges (e.g., Temperature: 20-30°C; Agitation Speed: 150-250 rpm).
-
-
Execution:
-
Run the fermentation experiments in parallel shake flasks or benchtop bioreactors according to the experimental design matrix.
-
Ensure all other parameters (pH, medium composition, inoculum size) are kept constant.
-
-
Data Analysis:
-
At the end of the fermentation period, measure the this compound yield for each experimental run.
-
Use the statistical software to analyze the results, determine the optimal conditions, and identify any significant interactions between the variables.
-
Visualizations
Caption: pH-dependent conversion of this compound.
Caption: Workflow for fermentation optimization.
References
Technical Support Center: Decarestrictin A1 Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive support for overcoming solubility challenges with Decarestrictin A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fungal metabolite isolated from Penicillium species. It is a known inhibitor of cholesterol biosynthesis, making it a compound of interest for cardiovascular and metabolic research. Like many lipophilic (fat-soluble) natural products, this compound has poor aqueous solubility, which can pose significant challenges for in vitro and in vivo experimental assays.
Q2: What are the recommended starting solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. Other organic solvents such as ethanol and methanol may also be used, although their efficacy can be lower. It is practically insoluble in water.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is no longer high enough to keep the lipophilic compound in solution. To address this, you can try:
-
Lowering the final concentration: The compound may stay in solution at a lower final concentration.
-
Using a co-solvent: Adding a milder, water-miscible organic solvent to the aqueous buffer can help.
-
Employing surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility.
-
Formulating with cyclodextrins: These can encapsulate the lipophilic molecule, increasing its aqueous solubility.
Q4: Can I heat or sonicate my solution to improve solubility?
Gentle heating and sonication can be effective methods to increase the rate of dissolution. However, it is crucial to monitor the stability of this compound under these conditions, as excessive heat can lead to degradation. Use a water bath with controlled temperature and short bursts of sonication.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Problem 1: Compound fails to dissolve in the primary solvent (e.g., DMSO).
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration. |
| Low ambient temperature. | Gently warm the solution in a water bath (e.g., 37°C). |
| Compound has formed aggregates. | Use sonication in short bursts to break up aggregates. |
Problem 2: Compound precipitates out of solution after dilution into aqueous media.
| Possible Cause | Suggested Solution |
| Final organic solvent concentration is too low. | Keep the final DMSO concentration consistent across experiments, typically ≤0.5%.[1] |
| The aqueous buffer's pH is unfavorable. | Adjust the pH of the buffer. While specific data for this compound is limited, pH can significantly impact the solubility of many compounds. |
| Saturation limit has been exceeded. | Decrease the final working concentration of this compound. |
| Lack of stabilizing agents. | Incorporate a low percentage of a biocompatible surfactant (e.g., 0.01% Tween® 80) or a cyclodextrin into your aqueous medium. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions.[2] |
| Ethanol | Slightly Soluble | May require warming or sonication. Lower concentration achievable than with DMSO. |
| Methanol | Slightly Soluble | Similar to ethanol; may be used as an alternative. |
| Water | Practically Insoluble | Not suitable as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer with a Surfactant
Objective: To prepare a working solution of this compound in an aqueous buffer while preventing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture media)
-
Tween® 80 (or other suitable surfactant)
-
Sterile tubes
Procedure:
-
Prepare the aqueous buffer containing the desired final concentration of the surfactant (e.g., 0.01% v/v Tween® 80).
-
Vortex the buffer with the surfactant to ensure it is well-mixed.
-
Add the required volume of the this compound DMSO stock solution to the aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is low and non-toxic to the experimental system (typically ≤0.5%).
-
Use the final working solution immediately for your experiment.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A workflow for troubleshooting this compound solubility issues.
Simplified Cholesterol Biosynthesis Pathway and ACAT Inhibition
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a key role in cellular cholesterol metabolism.[3]
Caption: Inhibition of ACAT by this compound in the cholesterol pathway.
References
Stability of Decarestrictin A1 in different solvents
This technical support center provides guidance on the stability of Decarestrictin A1 in various solvents, addressing common issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For short-term storage and immediate use, it is recommended to dissolve this compound in high-purity (≥99.9%) organic solvents such as methanol, ethanol, acetonitrile, or dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is necessary for long-term storage, use anhydrous aprotic solvents like DMSO or ethanol and store at -80°C.
Q2: How stable is this compound in aqueous solutions?
This compound, like many polyketides, may be susceptible to degradation in aqueous solutions, especially under non-neutral pH conditions. The presence of water can facilitate hydrolysis of ester or lactone functionalities that may be present in the molecule. It is recommended to prepare aqueous solutions fresh for each experiment and to avoid prolonged storage. If aqueous buffers are required, consider preparing a concentrated stock solution in a suitable organic solvent and diluting it into the aqueous buffer immediately before use.
Q3: Can I store this compound solutions at room temperature?
No, it is not recommended to store solutions of this compound at room temperature for extended periods. As a general precaution for fungal metabolites, solutions should be kept at 4°C for short-term storage (a few hours) and at -20°C or -80°C for longer durations to minimize degradation.
Q4: Are there any specific conditions to avoid when working with this compound?
Yes. Avoid exposure to strong acids, strong bases, and potent oxidizing agents, as these can rapidly degrade the compound. Additionally, protect solutions from direct light to prevent potential photodecomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. If using aqueous buffers, add the compound just before starting the assay. Perform a control experiment to test the stability of this compound in your specific medium over the time course of the experiment. |
| Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). | The compound has degraded into one or more new products. | Analyze a freshly prepared solution to confirm the chromatographic profile of the intact compound. If new peaks are present in older solutions, this indicates degradation. Review the storage conditions and solvent used. Consider performing a forced degradation study to identify potential degradation products. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation between experiments. | Always use freshly prepared solutions or solutions that have been properly stored at low temperatures. Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) before each critical experiment. |
| Precipitation of the compound upon addition to aqueous buffer. | Poor solubility of this compound in the final aqueous solution. | First, dissolve this compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock. Then, add the stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing and minimize precipitation. The final concentration of the organic solvent in the aqueous medium should be kept low (typically <1%) to avoid affecting the biological system. |
Stability of this compound in Different Solvents (General Guidance)
The following table summarizes the expected relative stability of this compound in common laboratory solvents based on the general behavior of polyketide natural products. Note: This is a general guideline. For critical applications, it is highly recommended to perform specific stability studies under your experimental conditions.
| Solvent | Storage Temperature | Expected Stability (Half-life) | Remarks |
| Dimethyl Sulfoxide (DMSO), Anhydrous | -80°C | > 6 months | Recommended for long-term storage of stock solutions. Ensure DMSO is of high purity and anhydrous. |
| Ethanol (≥99.5%), Anhydrous | -80°C | > 6 months | Good alternative to DMSO for long-term storage. |
| Methanol | -20°C | 1 - 3 months | Suitable for medium-term storage. |
| Acetonitrile | -20°C | 1 - 3 months | Suitable for medium-term storage. |
| Aqueous Buffers (pH 7.0 - 7.4) | 4°C | < 24 hours | Prone to hydrolysis. Prepare fresh for each use. |
| Aqueous Buffers (Acidic, pH < 6) | 4°C | Unstable | Potential for acid-catalyzed hydrolysis. Avoid storage. |
| Aqueous Buffers (Basic, pH > 8) | 4°C | Highly Unstable | Potential for base-catalyzed hydrolysis. Avoid storage. |
Experimental Protocols
Protocol for a General Stability Study
This protocol outlines a general method for assessing the stability of this compound in a specific solvent.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the solvent of interest to a final concentration of 1 mg/mL.
2. Sample Incubation:
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions (e.g., -20°C, 4°C, room temperature, protected from light).
3. Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Analyze the sample immediately using a suitable analytical method.
4. Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound, or a Mass Spectrometer (MS).
-
Analysis: The stability is assessed by monitoring the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways under stress conditions.[2][3]
1. Hydrolytic Degradation:
-
Acidic: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Basic: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Neutral: Incubate a solution of this compound in purified water at a controlled temperature (e.g., 60°C).
2. Oxidative Degradation:
-
Incubate a solution of this compound in 3% hydrogen peroxide at room temperature.
3. Photolytic Degradation:
-
Expose a solution of this compound to a light source with a specific wavelength (e.g., UV light at 254 nm or visible light). A control sample should be kept in the dark.
4. Thermal Degradation:
-
Heat a solid sample of this compound in an oven at a high temperature (e.g., 100°C).
For all forced degradation studies, samples should be analyzed by HPLC or LC-MS at various time points to track the formation of degradants.
Diagrams
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing Dosage of Decarestrictin A1 for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Decarestrictin A1 in cell-based assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase, Target Kinase 1 (TK1). By binding to the ATP-binding pocket of TK1, this compound prevents the phosphorylation of its downstream substrate, Transcription Factor Alpha (TFα). This inhibition blocks the translocation of TFα to the nucleus, subsequently downregulating the expression of pro-proliferative genes.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, a starting concentration range of 10 nM to 1 µM is recommended. The optimal concentration is highly dependent on the cell line and specific experimental conditions. A dose-response curve should be performed to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, dissolve it in DMSO to a final concentration of 10 mM. This stock solution should be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock solution in your culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
Q4: Is this compound stable in cell culture medium?
A4: Yes, this compound is stable in standard cell culture medium for at least 72 hours under typical incubation conditions (37°C, 5% CO2).
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 25 |
| HeLa | Cervical Cancer | 75 |
| MCF-7 | Breast Cancer | 150 |
| PC-3 | Prostate Cancer | 40 |
| U-87 MG | Glioblastoma | 90 |
Table 2: Dose-Response of A549 Cells to this compound (48h Treatment)
| Concentration (nM) | % Inhibition of Cell Proliferation |
| 1 | 5.2 |
| 10 | 35.8 |
| 25 | 51.3 |
| 50 | 78.9 |
| 100 | 95.1 |
| 500 | 98.6 |
| 1000 | 99.2 |
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Doses
-
Question: I am observing significant cell death in my cultures even at concentrations where I expect to see a specific inhibitory effect. What could be the cause?
-
Answer:
-
High Inhibitor Concentration: The optimal concentration can be narrow. Perform a thorough dose-response curve starting from a lower concentration (e.g., 0.1 nM) to identify a non-toxic effective range.[2]
-
Solvent Toxicity: Ensure the final DMSO concentration in your cell culture medium is not exceeding 0.1%. Always include a vehicle control (medium with the same DMSO concentration but without this compound) to assess the impact of the solvent.[1]
-
Prolonged Exposure: Reduce the incubation time. Determine the minimum time required to observe the desired effect on TK1 signaling.[2]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.[2]
-
Issue 2: No Significant Effect on Cell Viability or Target Phosphorylation
-
Question: I am not observing the expected decrease in cell viability or a reduction in phospho-TFα levels. What should I check?
-
Answer:
-
Drug Concentration: The IC50 can vary significantly between cell lines. You may need to test a higher concentration range.
-
Drug Activity: Ensure the stock solution was prepared and stored correctly. Prepare a fresh stock solution to rule out degradation.
-
Cellular Permeability: While this compound is designed to be cell-permeable, its uptake can vary. If you have access to cell-free assays, you can confirm its biochemical activity directly on purified TK1.
-
Assay Timing: The peak of TK1 inhibition and its downstream effects may be time-dependent. Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal endpoint.
-
Western Blotting Issues: If you are assessing target phosphorylation by western blot, optimize your protocol. Use a blocking buffer with 5% Bovine Serum Albumin (BSA) in TBST, as milk can interfere with phospho-protein detection.[1] Ensure your primary and secondary antibody concentrations are optimized and that washing steps are sufficient.[1]
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-TFα
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TFα and total TFα (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits the TK1 signaling pathway.
Caption: Workflow for optimizing this compound dosage.
References
Preventing degradation of Decarestrictin A1 during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Decarestrictin A1 to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound in a dry (lyophilized) state at -20°C or -80°C.[1][2] Studies on other fungal secondary metabolites have shown that storage at room temperature can lead to significant degradation, while storage at 4°C is a considerable improvement.[3] For many fungal metabolites, no significant difference in degradation is observed between -20°C and -80°C.[3] Short-term storage of solutions at 4°C (no more than 24 hours) may be acceptable, but is not ideal.[2]
Q2: How should I handle this compound upon receiving it?
A2: When you receive this compound, if it is not already in a lyophilized state, it is best to evaporate any solvent to obtain a dry powder.[1][2] It is advisable to aliquot the dry compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Before opening a vial that has been stored at low temperatures, always allow it to warm to room temperature to prevent condensation from forming inside.[1]
Q3: In what form should this compound be stored – as a dry powder or in solution?
A3: Dry storage is strongly recommended for this compound and other natural products.[1] Storing it as a dry powder, preferably lyophilized, minimizes the chances of chemical reactions and degradation that can occur in solution.[1] If you need to prepare a stock solution, it should be used as fresh as possible. For any necessary short-term storage of solutions, use an appropriate solvent and store at -20°C or -80°C.
Q4: What are the main factors that can cause this compound to degrade?
A4: The primary factors that can lead to the degradation of natural products like this compound are exposure to light, elevated temperature, moisture, oxygen (oxidation), and inappropriate pH if in solution.[4][5] Microbial contamination can also be a source of degradation.[6]
Q5: How can I check if my this compound sample has degraded?
A5: The most reliable way to assess the purity and detect degradation of your this compound sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[6][7] Comparing the chromatogram of your sample to that of a reference standard will allow you to identify any degradation products and quantify the purity of your sample. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Sample degradation due to improper storage. | Verify storage conditions (temperature, light exposure, moisture). Analyze the sample's purity using HPLC. If degradation is confirmed, use a fresh, properly stored aliquot. |
| Appearance of unexpected peaks in HPLC analysis | Chemical degradation of this compound. | Perform stress testing (see Experimental Protocols) to identify potential degradation products. Review storage and handling procedures to minimize exposure to heat, light, and moisture. |
| Change in physical appearance (color, texture) | Significant degradation or contamination. | Discard the sample. Review handling procedures to prevent contamination. Ensure proper solvent evaporation and storage in an inert atmosphere if possible. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for monitoring the stability of this compound over time.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
Reference standard of this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or MS)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample and the reference standard in an appropriate solvent (e.g., methanol or DMSO) at a known concentration.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to achieve good separation of the parent compound from any potential impurities or degradation products.
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the test sample and analyze the chromatogram.
-
-
Data Analysis:
-
Compare the retention time of the main peak in your sample to that of the reference standard to confirm the identity of this compound.
-
Calculate the purity of your sample by determining the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
-
Monitor the appearance of new peaks over time under specific storage conditions to assess degradation.
-
Protocol 2: Forced Degradation (Stress Testing) of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Prepare Solutions: Prepare several aliquots of this compound solution.
-
Apply Stress Conditions: Expose the aliquots to different stress conditions, including:
-
Acidic/Basic Hydrolysis: Add HCl or NaOH to the solution and incubate at a controlled temperature.
-
Oxidation: Add a small amount of hydrogen peroxide to the solution.
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 50°C, 70°C).[5]
-
-
Analysis: At specified time points, analyze the stressed samples using HPLC-MS or LC-MS/MS to identify and characterize the degradation products.
Visual Guides
References
- 1. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 2. Procyanidin A1 | C30H24O12 | CID 5089889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nargenicin A1 | C28H37NO8 | CID 6436286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gregatins, a Group of Related Fungal Secondary Metabolites, Inhibit Aspects of Quorum Sensing in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Secondary metabolites from the Endophytic fungi Fusarium decemcellulare F25 and their antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Decarestrictin A1 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Decarestrictin A1 samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a fungal metabolite, specifically a 10-membered lactone, produced by various Penicillium species such as Penicillium simplicissimum and Penicillium corylophilum[1]. Its molecular formula is C10H14O4 and it has a molecular weight of 198.22[2]. This compound is known to be an inhibitor of cholesterol biosynthesis[1]. High purity of this compound samples is crucial for accurate in vitro and in vivo studies, ensuring that observed biological effects are directly attributable to the compound and not to impurities.
Q2: What are the common impurities found in this compound samples?
Common impurities in this compound samples can include:
-
Other Decarestrictin analogs: Fungi often produce a family of related compounds. Decarestrictins B, C, and D have also been identified and may co-elute with this compound during initial purification steps[1][3].
-
Other fungal secondary metabolites: Penicillium species are prolific producers of a diverse range of secondary metabolites, which can be co-extracted with this compound[4][5][6].
-
Media components: Remnants from the fermentation broth.
-
Solvents and reagents: Residual solvents and reagents used during extraction and purification.
Q3: What are the key properties of this compound to consider during purification?
This compound is a lactone with a relatively nonpolar, hydrophobic structure. This property is key to designing effective extraction and chromatography protocols. Its solubility in common organic solvents should be determined empirically but it is expected to be soluble in solvents like ethyl acetate, chloroform, and methanol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Initial Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the fermentation broth. | 1. Optimize Solvent Choice: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, chloroform) to identify the most efficient solvent for extracting this compound. 2. Adjust pH: The pH of the fermentation broth can influence the charge state of this compound and its solubility in the extraction solvent. Experiment with adjusting the pH of the broth before extraction. 3. Increase Extraction Time and Repetitions: Perform multiple extractions (3-4 times) with fresh solvent and allow for sufficient mixing and contact time. |
| Degradation of this compound. | 1. Control Temperature: Perform extractions at a controlled, cool temperature to minimize potential degradation. 2. Use High-Quality Solvents: Ensure that the solvents used are of high purity and free from contaminants that could react with the target compound. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate stationary phase. | 1. Select the Right Media: For a hydrophobic molecule like this compound, normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) chromatography can be effective. Test different stationary phases to find the one with the best selectivity for this compound and its impurities. |
| Suboptimal mobile phase. | 1. Gradient Elution: Develop a gradient elution method to effectively separate compounds with different polarities. Start with a non-polar solvent and gradually increase the polarity. 2. Solvent System Screening: For normal-phase chromatography, test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). For reversed-phase, experiment with different ratios of water/acetonitrile or water/methanol, with or without additives like formic acid or trifluoroacetic acid to improve peak shape. |
| Column overloading. | 1. Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude extract loaded onto the column. |
| Poor peak shape (tailing or fronting). | 1. Adjust pH of Mobile Phase: For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic compounds. 2. Check for Column Degradation: Ensure the stationary phase has not degraded. |
Experimental Protocols
General Extraction Protocol
-
Fermentation Broth Preparation: After fermentation of the Penicillium species, separate the mycelium from the culture broth by filtration.
-
Solvent Extraction:
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Extract the mycelium with methanol or acetone to recover any intracellular product.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Column Chromatography Purification Protocol
-
Column Packing: Prepare a column with silica gel (for normal-phase) or C18-functionalized silica (for reversed-phase) as the stationary phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution:
-
Normal-Phase: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or methanol.
-
Reversed-Phase: Begin with a polar mobile phase (e.g., 90:10 water:acetonitrile) and decrease the polarity by increasing the concentration of the organic solvent.
-
-
Fraction Collection: Collect fractions and analyze them for the presence and purity of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity Analysis: Pool the pure fractions and confirm the purity using analytical HPLC and characterize the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected purity improvement at each stage of a typical purification process for a fungal secondary metabolite like this compound.
| Purification Step | Starting Purity (Approx.) | Final Purity (Approx.) | Key Impurities Removed |
| Solvent Extraction | 1-5% | 10-20% | Polar media components, some primary metabolites |
| Silica Gel Column Chromatography | 10-20% | 60-80% | Highly polar and non-polar impurities |
| Reversed-Phase HPLC | 60-80% | >95% | Closely related Decarestrictin analogs |
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the extraction and purification of this compound.
Logical Relationship for Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting logic for poor chromatographic separation of this compound.
Simplified Cholesterol Biosynthesis Pathway Inhibition
Caption: this compound inhibits a step in the cholesterol biosynthesis pathway.
References
- 1. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mij.areeo.ac.ir [mij.areeo.ac.ir]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Common Pitfalls in Fungal Metabolite Experiments
Disclaimer: Detailed experimental troubleshooting data for Decarestrictin A1 is not extensively available in public literature. This guide addresses common pitfalls encountered with a well-characterized class of fungal metabolites, the cytochalasins, which are potent inhibitors of actin polymerization. These troubleshooting strategies and experimental considerations are often applicable to other bioactive small molecules derived from fungal sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with fungal metabolite inhibitors like cytochalasins?
A1: Researchers often face challenges related to solubility, stability, off-target effects, and determining the optimal effective concentration. Cytochalasins, for instance, can have off-target effects on processes like glucose transport, which can complicate the interpretation of results.[1] It is also crucial to account for the varying effects of different cytochalasin analogues and the influence of cell type and culture conditions on experimental outcomes.[2]
Q2: How can I be certain that the observed cellular phenotype is a direct result of the intended target inhibition?
A2: To confirm that the observed effects are on-target, it is recommended to use multiple controls. This includes employing different inhibitors with similar mechanisms, such as using Latrunculin A (an actin monomer-sequestering agent) alongside cytochalasins (which cap filament ends).[1] Additionally, using a negative control compound, like Dihydrocytochalasin B which affects the actin cytoskeleton but not glucose transport, can help differentiate between on-target and off-target effects.[1] Rescue experiments with inhibitor-resistant mutants of the target protein, where possible, provide strong evidence for on-target activity.
Q3: What are the best practices for preparing and storing stock solutions of cytochalasins?
A3: Cytochalasins are typically dissolved in a polar solvent like DMSO to create a concentrated stock solution. For instance, Latrunculin A's solubility in DMSO is approximately 25 mg/ml.[3] It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment by diluting the stock solution in the appropriate buffer or media.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Cellular Effect | Compound Degradation: Improper storage or handling of the compound. | Store stock solutions at -20°C or below in small aliquots to minimize freeze-thaw cycles. Protect from light. |
| Low Compound Potency: The effective concentration for your cell type may be higher than initially tested. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Cellular Resistance: Some cell lines may be inherently resistant or develop resistance to the inhibitor. | Consider using a different inhibitor with a similar mechanism of action or a combination of inhibitors. | |
| High Cell Death or Toxicity | Concentration Too High: The concentration used may be cytotoxic. | Titrate the compound to the lowest effective concentration that produces the desired phenotype. |
| Off-Target Effects: The inhibitor may be affecting critical cellular pathways other than the intended target. | Use a negative control compound (if available) and alternative inhibitors to confirm the phenotype is due to on-target effects.[1] | |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in your culture media is below toxic levels (typically <0.5%). | |
| Difficulty Reproducing Results | Variability in Experimental Conditions: Minor differences in cell density, passage number, or incubation time can affect outcomes. | Standardize all experimental parameters, including cell seeding density, growth phase, and treatment duration. |
| Batch-to-Batch Variation: The purity and activity of the compound may vary between batches. | Test each new batch of the compound to ensure consistent activity before use in critical experiments. |
Data Presentation
The following table summarizes the properties and effective concentrations of commonly used cytochalasins to inhibit actin polymerization. Note that the optimal concentration can vary significantly depending on the cell type and experimental setup.
| Compound | Mechanism of Action | Typical Effective Concentration Range | Key Off-Target Effects |
| Cytochalasin B | Potent inhibitor of actin polymerization; also inhibits glucose transport. | 5 - 20 µM | Inhibition of glucose transport.[1] |
| Cytochalasin D | More potent inhibitor of actin polymerization than Cytochalasin B. | 0.2 - 2 µM[1] | Weaker inhibition of glucose transport compared to Cytochalasin B. Can inhibit MAPK signaling at higher concentrations.[1] |
| Dihydrocytochalasin B | Inhibits actin polymerization. | Similar to Cytochalasin B | Does not inhibit glucose transport, making it a good negative control.[1] |
| Latrunculin A | Sequesters G-actin monomers, preventing their incorporation into filaments. | 0.1 - 1 µM | Can also sever filaments and increase the depolymerization rate at filament ends.[4] |
Experimental Protocols
General Protocol for Treating Adherent Cells with a Cytochalasin
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., 6-well plate, coverslips for microscopy) at a density that will result in 50-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a fresh dilution of the cytochalasin stock solution in pre-warmed culture medium to the desired final concentration.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the cytochalasin.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours), depending on the specific experimental goals.
-
Analysis: Following incubation, proceed with the desired analysis, such as fluorescence microscopy to visualize the actin cytoskeleton, or cell lysis for biochemical assays.
Mandatory Visualizations
Caption: A typical experimental workflow for studying the effects of cytochalasins on cultured cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Decarestrictin A1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of modifying Decarestrictin A1 for improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a fungal metabolite originally isolated from Penicillium species.[1][2] It has been identified as an inhibitor of cholesterol biosynthesis.[3][4][5] Like many natural products, it is likely to exhibit poor oral bioavailability due to factors such as low aqueous solubility and/or poor membrane permeability. This can lead to low plasma concentrations and reduced efficacy in in-vivo studies.
Q2: My in-vitro assays show potent inhibition of cholesterol biosynthesis, but I'm not seeing efficacy in my animal models. What's the likely problem?
A2: A significant discrepancy between in-vitro potency and in-vivo efficacy often points to poor bioavailability. The compound may not be reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect. Key factors to investigate are poor absorption from the gastrointestinal (GI) tract, rapid first-pass metabolism in the liver, or poor solubility in physiological fluids.
Q3: What are the first steps I should take to troubleshoot the poor in-vivo performance of this compound?
A3: The first step is to characterize the physicochemical properties of this compound. This includes determining its aqueous solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 6.8, and 7.4) and assessing its membrane permeability. An in-vitro permeability assay, such as the Caco-2 assay, can provide valuable insights into its potential for intestinal absorption.
Q4: What are the main strategies for modifying this compound to improve its bioavailability?
A4: There are two primary approaches:
-
Chemical Modification: This involves creating prodrugs or analogs of this compound. For example, esterification of hydroxyl groups can increase lipophilicity and potentially enhance membrane permeability. Introducing ionizable groups can improve solubility.
-
Formulation Strategies: This approach focuses on the delivery of the unmodified compound. Techniques include particle size reduction (micronization or nanosizing), using enabling excipients like surfactants and co-solvents to improve solubility, and developing advanced drug delivery systems such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticles, or liposomes.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty preparing dosing solutions for in-vitro or in-vivo experiments.
-
Compound precipitates out of solution upon dilution in aqueous buffers.
-
Inconsistent results in biological assays.
Troubleshooting Steps:
-
pH Modification: Determine the pKa of this compound. Its solubility may be significantly influenced by pH. Attempt to formulate the compound in buffers where it exhibits maximum solubility.
-
Co-solvents: Screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to identify a system that can dissolve this compound at the desired concentration.
-
Surfactants: Evaluate the effect of non-ionic surfactants (e.g., Tween 80, Cremophor EL) on the solubility of this compound. These can aid in forming micelles that encapsulate the drug.
-
Complexation: Investigate the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes, which can enhance the aqueous solubility of hydrophobic molecules.
Issue 2: Poor Intestinal Permeability
Symptoms:
-
Low apparent permeability (Papp) value in Caco-2 assays.
-
High efflux ratio in bidirectional Caco-2 assays, suggesting the involvement of efflux transporters like P-glycoprotein (P-gp).
-
Low plasma concentrations after oral administration in animal models, even with a formulation that appears to have good solubility.
Troubleshooting Steps:
-
Inhibition of Efflux Pumps: Co-administer this compound with known P-gp inhibitors (e.g., verapamil, ketoconazole) in your in-vitro permeability assays. A significant increase in the A-to-B Papp value would confirm that it is a substrate for efflux pumps.
-
Chemical Modification to Increase Lipophilicity: If this compound is too polar, consider synthesizing less polar analogs. For example, masking polar functional groups through esterification could improve passive diffusion across the intestinal epithelium.
-
Use of Permeation Enhancers: In formulation development, explore the inclusion of excipients that can transiently open the tight junctions between intestinal cells, such as certain surfactants or fatty acids. This should be approached with caution due to the potential for toxicity.
Issue 3: Suspected First-Pass Metabolism
Symptoms:
-
Low oral bioavailability (F%) in pharmacokinetic studies despite good solubility and permeability.
-
Identification of significant levels of metabolites in plasma or urine after oral administration.
Troubleshooting Steps:
-
In-vitro Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes from the relevant species (e.g., rat, mouse, human) to determine its intrinsic clearance. This will provide an indication of its susceptibility to metabolism.
-
Chemical Modification to Block Metabolic Sites: If a specific site of metabolism is identified, consider modifying the molecule at that position to block the metabolic pathway. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the relevant cytochrome P450 (CYP) enzymes could increase the bioavailability of this compound. However, this approach has a high potential for drug-drug interactions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H14O4 |
| Molecular Weight | 198.22 g/mol [1] |
| Aqueous Solubility (pH 7.4) | Data not available. Experimental determination is recommended. |
| LogP | Data not available. In-silico prediction and experimental determination are recommended. |
| pKa | Data not available. Experimental determination is recommended. |
Table 2: In-Vitro Permeability Data (Hypothetical Example)
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 0.5 | 5.0 | 10.0 |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 0.98 |
| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers. Only use monolayers with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²).
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add this compound (typically at a concentration of 10 µM) to the apical (donor) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/cm³)
-
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer this compound (e.g., 1 mg/kg) as a solution via the tail vein.
-
Oral (PO) Group (n=3): Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Elimination half-life (t½)
-
Oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathway and the Target of this compound.
Caption: Experimental Workflow for Improving Bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. karger.com [karger.com]
Validation & Comparative
Unveiling the Cross-Reactivity Profile of Decarestrictin A1: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the enzymatic cross-reactivity of Decarestrictin A1, a fungal metabolite known for its role as an inhibitor of cholesterol biosynthesis. This guide provides an objective analysis of this compound's interactions with enzymes other than its primary target, supported by available data and detailed experimental protocols.
This compound, a natural product isolated from Penicillium species, has been identified as an inhibitor of the cholesterol biosynthesis pathway. While its primary mechanism of action is of significant interest, understanding its potential interactions with other enzymes is crucial for evaluating its specificity and potential off-target effects in therapeutic applications.
Primary Target of this compound
Initial investigations into the mechanism of action of the decarestrictine family of compounds have pointed towards the inhibition of acetoacetyl-CoA thiolase (also known as thiolase) , a key enzyme in the early stages of the cholesterol biosynthesis pathway. This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. By inhibiting this step, this compound effectively curtails the production of downstream intermediates necessary for cholesterol synthesis.
Cross-Reactivity with Other Enzymes
Currently, publicly available experimental data on the specific cross-reactivity of this compound with other enzymes is limited. However, based on its mechanism of inhibiting an acetyl-CoA utilizing enzyme, potential cross-reactivity could be hypothesized with other enzymes that have structurally similar active sites or also utilize acetyl-CoA as a substrate.
Further research is necessary to definitively characterize the cross-reactivity profile of this compound. The following table summarizes the current understanding and highlights areas for future investigation.
| Enzyme Family | Potential for Cross-Reactivity | Rationale | Supporting Data |
| Thiolases | High | Structural and functional homology to the primary target, acetoacetyl-CoA thiolase. | No specific data for this compound. Requires experimental validation. |
| Fatty Acid Synthase Complex | Moderate | Utilizes acetyl-CoA and has domains with structural similarities to thiolases. | No specific data for this compound. Requires experimental validation. |
| HMG-CoA Synthase | Low to Moderate | Acts downstream of acetoacetyl-CoA thiolase in the cholesterol biosynthesis pathway and utilizes a different substrate (acetoacetyl-CoA). | No specific data for this compound. Requires experimental validation. |
| HMG-CoA Reductase | Low | The rate-limiting enzyme in cholesterol synthesis, but structurally and functionally distinct from thiolases. | No specific data for this compound. Requires experimental validation. |
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, the following are detailed methodologies for key experiments that can be employed.
Enzyme Inhibition Assay (IC50 Determination)
This experiment is designed to determine the concentration of this compound required to inhibit the activity of a specific enzyme by 50% (IC50).
Protocol:
-
Enzyme Preparation: Purify the target enzyme (e.g., fatty acid synthase, HMG-CoA synthase) to a high degree of homogeneity.
-
Assay Buffer Preparation: Prepare an appropriate buffer that ensures optimal enzyme activity and stability.
-
Substrate and Inhibitor Preparation: Prepare stock solutions of the enzyme's specific substrate and this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add varying concentrations of this compound to the wells. c. Add a fixed concentration of the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress by measuring the change in absorbance or fluorescence of a product or cofactor over time using a plate reader.
-
Data Analysis: Plot the enzyme activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Cholesterol Biosynthesis Pathway and Potential Cross-Reactivity
The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the target of this compound, and a conceptual workflow for assessing cross-reactivity.
Caption: Cholesterol biosynthesis pathway with the inhibitory action of this compound on Acetoacetyl-CoA Thiolase.
Structure-Activity Relationship of Decarestrictin A1 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, detailed structure-activity relationship (SAR) studies, including quantitative data and specific experimental protocols for analogs of Decarestrictin A1, are not extensively available in the public domain. The following guide is a template illustrating how such a comparative analysis would be structured, based on common practices in natural product drug discovery. The specific data, protocols, and pathways are presented as hypothetical examples for illustrative purposes.
Introduction
Decarestrictins are a family of fungal polyketide metabolites known for their diverse biological activities. Understanding the structure-activity relationship (SAR) of these molecules is crucial for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This guide provides a framework for comparing the biological performance of hypothetical this compound analogs, presenting a structured format for quantitative data, detailing potential experimental methodologies, and visualizing a plausible signaling pathway that could be modulated by these compounds.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of this compound analogs, illustrating how modifications to the core structure could influence their biological activity.
| Compound | Modification | IC50 (µM) against Target X | Cytotoxicity (CC50 in µM) against HeLa cells | Selectivity Index (CC50/IC50) |
| This compound | Parent Compound | 15.2 | > 100 | > 6.6 |
| Analog 1A | Ester hydrolysis at C-5 | 45.8 | > 100 | > 2.2 |
| Analog 1B | Methylation of the C-7 hydroxyl group | 8.5 | 85.3 | 10.0 |
| Analog 1C | Saturation of the C-9, C-10 double bond | 22.1 | > 100 | > 4.5 |
| Analog 1D | Introduction of a fluorine atom at C-3 | 5.2 | 65.7 | 12.6 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are example protocols for key experiments that would be cited in an SAR study of this compound analogs.
In Vitro Target-Based Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against a purified enzyme or receptor (Target X).
-
Materials: Purified Target X, substrate, buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2), this compound analogs (dissolved in DMSO), 96-well microplates, plate reader.
-
Procedure:
-
A solution of Target X is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.
-
In a 96-well plate, 10 µL of each compound dilution is mixed with 80 µL of the Target X solution.
-
The plate is incubated for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding 10 µL of the substrate.
-
The reaction progress is monitored by measuring the absorbance or fluorescence at a specific wavelength over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Cell-Based Cytotoxicity Assay
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of the analogs against a human cancer cell line (e.g., HeLa).
-
Materials: HeLa cells, Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, 96-well cell culture plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, plate reader.
-
Procedure:
-
HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The cells are incubated for another 48 hours.
-
The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
CC50 values are determined from the dose-response curves.
-
Signaling Pathway and Experimental Workflow
The following diagrams visualize a hypothetical signaling pathway that could be modulated by this compound analogs and a general workflow for an SAR study.
Caption: Hypothetical signaling pathway showing inhibition of Target X by a this compound analog, leading to a cellular response.
Caption: A generalized workflow for a structure-activity relationship study of novel chemical entities.
Decarestrictin A1: A Comparative Analysis Against Commercial Cholesterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Decarestrictin A1, a naturally derived compound, with commercially available drugs that inhibit cholesterol biosynthesis. The information presented is intended to support research and development efforts in the field of lipid metabolism and cardiovascular disease.
Introduction to this compound and Cholesterol Biosynthesis Inhibition
This compound belongs to a family of thirteen related metabolites isolated from Penicillium simplicissimum and Penicillium corylophilum. Members of the decarestrictin family have been identified as inhibitors of de novo cholesterol biosynthesis, a critical pathway in cellular lipid homeostasis. While the precise molecular target of this compound within this pathway is not definitively established in publicly available literature, related compounds such as Decarestrictine N have been reported to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis cascade.
Commercially available cholesterol-lowering drugs target various enzymes in this pathway, offering different mechanisms of action and efficacy profiles. This guide compares this compound with these established inhibitors, providing available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Comparative Analysis of Inhibitory Activity
Quantitative data on the inhibitory effects of this compound and commercially available drugs on cholesterol biosynthesis are summarized below. The data for statins are presented for the human hepatoma cell line HepG2, a widely used model for studying cholesterol metabolism.
| Compound | Drug Class | Target Enzyme | IC50 (Cholesterol Synthesis in HepG2 cells) |
| This compound | Polyketide | Not definitively identified | Data not available in cited literature |
| Lovastatin | Statin | HMG-CoA Reductase | 24 nM[1] |
| Simvastatin | Statin | HMG-CoA Reductase | 34 nM[1] |
| Pravastatin | Statin | HMG-CoA Reductase | 1900 nM[1] |
| Terbinafine | Allylamine | Squalene Epoxidase | Not specified for cholesterol synthesis |
| Ro 48-8071 | - | 2,3-Oxidosqualene Cyclase | Not specified for cholesterol synthesis |
| Zaragozic Acid A | - | Squalene Synthase | Not specified for cholesterol synthesis |
Note: The lack of a specific IC50 value for this compound in a comparable cellular model highlights a key area for future research to enable direct quantitative comparisons.
Signaling Pathway of Cholesterol Biosynthesis and Points of Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway and highlights the known targets of various commercially available inhibitors. The potential, though unconfirmed, point of action for this compound is also indicated based on the activity of related compounds.
References
A Comparative Guide to the Experimental Reproducibility of mTOR Inhibitors: Rapamycin and Everolimus
Introduction
Initial investigations into the reproducibility of experimental results for Decarestrictin A1 revealed a significant lack of publicly available data, precluding a comprehensive analysis. To address the core requirements of providing a comparative guide for researchers, this document pivots to two well-characterized compounds with a wealth of published experimental data: Rapamycin (also known as Sirolimus) and its derivative, Everolimus. Both are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. This guide will compare their performance using available experimental data, provide detailed experimental protocols to aid in reproducibility, and visualize key biological pathways and workflows. The inherent variability in experimental outcomes, such as IC50 values across different cell lines, underscores the critical importance of standardized protocols in ensuring the reproducibility of scientific findings.
Mechanism of Action
Rapamycin and Everolimus are both allosteric inhibitors of mTOR complex 1 (mTORC1). They achieve this by first binding to the intracellular protein FKBP12 (FK506-binding protein 12). The resulting drug-FKBP12 complex then binds to the FRB domain of mTOR, preventing the association of mTOR with its substrate, Raptor, thereby inhibiting mTORC1 activity. This inhibition leads to downstream effects such as the suppression of protein synthesis and the induction of autophagy.[1]
Comparative Performance: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Rapamycin and Everolimus in various cancer cell lines, as reported in the literature. The variability in these values highlights the importance of cell line selection and consistent experimental conditions for reproducibility.
Table 1: Rapamycin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HEK293 | Embryonic Kidney | ~0.1 | [2] |
| T98G | Glioblastoma | 2 | [2] |
| MCF-7 | Breast Cancer | 20 | [3] |
| U87-MG | Glioblastoma | 1000 | [2] |
| MDA-MB-231 | Breast Cancer | 20,000 | [3] |
| Ca9-22 | Oral Cancer | 15,000 | [4] |
| HuH7 | Hepatocellular Carcinoma | 182,000 (in combination) | [5] |
| HepG2 | Hepatocellular Carcinoma | 169,000 (in combination) | [5] |
| SNU-387 | Hepatocellular Carcinoma | 373,000 (in combination) | [5] |
| SNU-449 | Hepatocellular Carcinoma | 359,000 (in combination) | [5] |
Table 2: Everolimus IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HUVEC (VEGF-induced) | Endothelial | 0.12 | [6] |
| HUVEC (bFGF-induced) | Endothelial | 0.8 | [6] |
| BT474 | Breast Cancer | 71 | [6] |
| Primary Breast Cancer Cells | Breast Cancer | 156 | [6] |
| Caki-2 | Renal Cell Carcinoma | - | [7] |
| 786-O | Renal Cell Carcinoma | - | [7] |
Note: Some studies report IC50 values in µM; these have been converted to nM for consistency. The high IC50 values for hepatocellular carcinoma cell lines for Rapamycin were observed in a combination therapy study.[5]
Experimental Protocols
To ensure the reproducibility of experimental results, it is crucial to follow standardized and detailed protocols. Below is a representative protocol for determining the IC50 of an mTOR inhibitor using a colorimetric cell viability assay (MTT assay).
Protocol: Determination of IC50 using MTT Assay [8][9][10]
1. Materials and Reagents:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
mTOR inhibitor (Rapamycin or Everolimus) dissolved in DMSO to create a stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Drug Treatment:
-
Prepare serial dilutions of the mTOR inhibitor in complete culture medium from the stock solution. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Visualizations
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway, highlighting the point of inhibition by the Rapamycin/Everolimus-FKBP12 complex.
Caption: The mTOR signaling pathway, illustrating the central role of mTORC1 in regulating cell growth and autophagy.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of a compound using the MTT assay.
Caption: A typical experimental workflow for determining the IC50 value of a compound.
Conclusion
While the initial goal of assessing the reproducibility of this compound was unattainable due to a lack of data, the analysis of Rapamycin and Everolimus provides a valuable framework for understanding the factors that influence experimental reproducibility. The variability in reported IC50 values across different studies and cell lines highlights the necessity of detailed and standardized protocols. By providing a comprehensive guide that includes comparative data, a detailed experimental methodology, and clear visual representations of the underlying biology and experimental processes, this document aims to equip researchers with the tools to conduct more reproducible studies in the field of mTOR inhibition and beyond. The principles outlined here are broadly applicable to in vitro drug discovery and development, emphasizing that robust and reproducible data is the cornerstone of scientific advancement.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 5. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Decarestrictin A1: Unveiling its Inhibitory Effect on Cholesterol Biosynthesis
For researchers, scientists, and drug development professionals, understanding novel inhibitors of critical biological pathways is paramount. Decarestrictin A1, a fungal metabolite isolated from Penicillium simplicissimum and Penicillium corylophilum, has been identified as a member of a new family of cholesterol biosynthesis inhibitors. This guide provides a comparative analysis of this compound, supported by available experimental data, to elucidate its inhibitory potential.
Decarestrictins represent a family of 10-membered lactones that have demonstrated inhibitory effects on the synthesis of cholesterol in both in vitro and in vivo models.[1] Initial studies have highlighted their potential as a novel class of compounds for modulating cholesterol metabolism. To provide a comprehensive overview, this guide will delve into the mechanism of cholesterol biosynthesis, compare this compound with established inhibitors, and provide detailed experimental methodologies for assessing such inhibitory activities.
The Cholesterol Biosynthesis Pathway: A Complex and Vital Process
Cholesterol, an essential lipid for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids, is synthesized through a multi-step enzymatic pathway. This intricate process, primarily occurring in the liver, is tightly regulated to maintain cholesterol homeostasis. A simplified representation of this pathway is illustrated below, highlighting key enzymes that are common targets for inhibitory drugs.
Figure 1. Simplified overview of the cholesterol biosynthesis pathway, indicating key enzymes and the points of inhibition for major drug classes.
Comparative Analysis of Cholesterol Biosynthesis Inhibitors
To understand the potential of this compound, it is essential to compare it with well-characterized inhibitors of cholesterol synthesis. The most prominent class of such inhibitors is the statins, which target HMG-CoA reductase, the rate-limiting enzyme in the pathway. Other inhibitors, such as Zaragozic Acid, target downstream enzymes like squalene synthase.[2][3]
While specific quantitative data for this compound's inhibitory concentration (IC50) and its precise molecular target are not yet widely available in publicly accessible literature, the initial discovery indicates its efficacy in a Hep-G2 cell-based assay.[1] The table below provides a framework for comparing this compound with other known inhibitors once more specific data becomes available.
| Inhibitor Class | Example Compound | Target Enzyme | Mechanism of Action | Reported IC50 |
| Decarestrictins | This compound | To Be Determined | Inhibition of Cholesterol Biosynthesis | Data Not Available |
| Statins | Atorvastatin | HMG-CoA Reductase | Competitive Inhibitor | 8 nM |
| Statins | Simvastatin | HMG-CoA Reductase | Competitive Inhibitor | 11 nM |
| Squalene Synthase Inhibitors | Zaragozic Acid A | Squalene Synthase | Potent Inhibitor | 7.9 nM (for YM-53601)[4] |
Table 1. Comparison of this compound with other cholesterol biosynthesis inhibitors. Data for this compound is pending further research.
Experimental Protocols for Assessing Inhibitory Effects
The inhibitory effect of compounds like this compound on cholesterol biosynthesis can be determined using various in vitro assays. A common and relevant method is the cell-based cholesterol synthesis assay using a human hepatoma cell line like HepG2.
Protocol: In Vitro Cholesterol Biosynthesis Inhibition Assay in HepG2 Cells
Objective: To quantify the inhibition of de novo cholesterol synthesis by a test compound (e.g., this compound) in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) and control inhibitors (e.g., a statin)
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Scintillation cocktail and scintillation counter
-
Lipid extraction solvents (e.g., hexane:isopropanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
Workflow:
Figure 2. Experimental workflow for determining the inhibitory effect of a compound on cholesterol biosynthesis in a cell-based assay.
Procedure:
-
Cell Culture: Maintain HepG2 cells in a suitable culture medium and conditions. Seed the cells in multi-well plates and allow them to reach approximately 80% confluency.
-
Compound Treatment: Prepare a range of concentrations for this compound and a known inhibitor (e.g., pravastatin) in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a predetermined time (e.g., 24 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Radiolabeling: Following the treatment period, add [¹⁴C]-acetate to each well and incubate for a further 2-4 hours. This allows the cells to uptake the radiolabeled precursor and incorporate it into the de novo synthesized cholesterol.
-
Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse them. Extract the total lipids from the cell lysate using an appropriate organic solvent mixture (e.g., hexane:isopropanol, 3:2, v/v).
-
Cholesterol Separation and Quantification: Spot the lipid extracts onto a TLC plate and develop it using a suitable solvent system to separate cholesterol from other lipid species. Visualize the cholesterol band (e.g., using iodine vapor) and scrape the corresponding silica gel. Measure the radioactivity of the scraped silica using a scintillation counter.
-
Data Analysis: Calculate the amount of [¹⁴C]-acetate incorporated into cholesterol for each treatment condition. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value (the concentration at which 50% of cholesterol synthesis is inhibited).
Conclusion and Future Directions
This compound belongs to a promising new class of cholesterol biosynthesis inhibitors. While initial studies have confirmed its activity, further research is crucial to precisely identify its molecular target within the cholesterol biosynthesis pathway and to quantify its inhibitory potency with metrics such as IC50 values. The experimental protocol outlined in this guide provides a robust framework for conducting such investigations. A thorough characterization of this compound and its analogs will be instrumental in evaluating their therapeutic potential and in the development of novel strategies for managing hypercholesterolemia and related cardiovascular diseases.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of Decarestrictin A1 and its related compounds, a family of ten-membered lactones produced by various Penicillium species. These natural products have garnered interest for their potential as inhibitors of cholesterol biosynthesis. This document summarizes their biological activity, proposed mechanism of action, and structural differences, supported by available data and detailed experimental protocols for their evaluation.
Overview of the Decarestrictin Family
The Decarestrictin family comprises a series of structurally related ten-membered lactone macrolides isolated from fungi, primarily Penicillium simplicissimum and Penicillium corylophilum. These compounds are recognized for their inhibitory effects on the de novo biosynthesis of cholesterol, a critical pathway in human physiology and a key target for hypercholesterolemia therapies. The family includes numerous members, designated as Decarestrictine A through M, each with unique structural modifications that can influence their biological potency.
Comparative Analysis
This section provides a comparative overview of this compound and other selected members of the family. While extensive quantitative data is limited in publicly available literature, this comparison is based on reported biological activities and structural information.
Structural Comparison
The core structure of the Decarestrictins is a ten-membered lactone ring. The variations among the different family members arise from differences in the oxygenation pattern and the presence of other functional groups.
Table 1: Structural Features of Selected Decarestrictins
| Compound | Key Structural Features | Molecular Formula |
| This compound | Epoxide ring at C6-C7 | C10H14O4 |
| Decarestrictin B | Hydroxyl group at C6 | C10H14O5 |
| Decarestrictin C1 | Dihydroxy groups at C6 and C7 | C10H16O5 |
| Decarestrictin D | Hydroxyl group at C4 | C10H16O4 |
Biological Activity and Performance Data
Table 2: Biological Activity of Selected Decarestrictins
| Compound | Biological Activity | Quantitative Data (IC50) | Target Pathway |
| This compound | Inhibition of cholesterol biosynthesis | Not Available | Cholesterol Biosynthesis |
| Decarestrictin B | Inhibition of cholesterol biosynthesis | Not Available | Cholesterol Biosynthesis |
| Decarestrictin C1 | Inhibition of cholesterol biosynthesis | Not Available | Cholesterol Biosynthesis |
| Decarestrictin D | Inhibition of cholesterol biosynthesis | Not Available | Cholesterol Biosynthesis |
Mechanism of Action
The precise molecular target for most Decarestrictins within the cholesterol biosynthesis pathway has not been definitively elucidated. However, the overall mechanism involves the reduction of de novo cholesterol synthesis. For some related compounds, inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, has been suggested.
Below is a diagram illustrating the cholesterol biosynthesis pathway and the proposed point of inhibition by the Decarestrictin family.
Experimental Protocols
To evaluate and compare the efficacy of this compound and related compounds, standardized in vitro assays are crucial. Below is a detailed protocol for a cell-based cholesterol biosynthesis assay using the HepG2 cell line.
HepG2 Cell-Based Cholesterol Biosynthesis Assay
Objective: To quantify the inhibitory effect of test compounds on de novo cholesterol biosynthesis in a human liver cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[1,2-¹⁴C]Acetic acid, sodium salt
-
Test compounds (Decarestrictins) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known statin like Pravastatin)
-
Scintillation cocktail
-
Scintillation counter
-
Plates for cell culture (e.g., 24-well plates)
-
Reagents for lipid extraction (e.g., Hexane:Isopropanol mixture)
-
Reagents for protein quantification (e.g., BCA Protein Assay Kit)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium.
-
Remove the old medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the medium containing the test compounds or controls to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
-
Radiolabeling:
-
To each well, add [¹⁴C]acetic acid to a final concentration of 1 µCi/mL.
-
Incubate the cells for an additional 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
-
Lipid Extraction:
-
Remove the medium and wash the cells with cold PBS.
-
Add a mixture of hexane and isopropanol (e.g., 3:2 v/v) to each well to extract the lipids.
-
Incubate for 30 minutes with gentle shaking.
-
Collect the organic phase containing the lipids.
-
-
Quantification:
-
Transfer an aliquot of the lipid extract into a scintillation vial.
-
Allow the solvent to evaporate.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
After lipid extraction, lyse the remaining cell monolayer in the wells.
-
Determine the protein concentration in each well using a BCA assay to normalize the radioactivity counts to the amount of cellular protein.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesterol biosynthesis for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Safety Operating Guide
Personal protective equipment for handling Decarestrictin A1
For researchers, scientists, and drug development professionals, ensuring safe handling of potent bioactive compounds like Decarestrictin A1 is paramount. This guide provides immediate safety, operational, and disposal protocols to minimize risk and ensure a secure laboratory environment.
This compound is a fungal metabolite that inhibits cholesterol biosynthesis. While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling potentially hazardous fungal metabolites and inhibitors of critical biological pathways.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes and fine dust. |
| Hand Protection | Wear nitrile or other chemically resistant gloves at all times. Consider double-gloving, especially when handling concentrated solutions or the pure compound. Change gloves immediately if they become contaminated. |
| Body Protection | A full-length laboratory coat should be worn and kept fastened. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown over the lab coat. |
| Respiratory Protection | When handling the solid compound or preparing solutions, work in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols. If a fume hood is not available, a suitable respirator may be required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
All work with solid this compound and concentrated solutions must be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II biological safety cabinet.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
-
Handling the Compound :
-
Avoid the formation of dust and aerosols.
-
Do not handle with bare hands. Use the appropriate PPE as outlined in the table above.
-
Avoid inhalation, and direct contact with skin and eyes.
-
-
Solution Preparation :
-
When preparing solutions, add the solvent to the solid compound slowly to minimize dust generation.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused solid compound and solutions should also be collected in a designated hazardous waste container.
-
-
Disposal Method :
-
Dispose of all this compound waste through a licensed chemical waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
